(2R,4S)-Hydroxy Itraconazole-d8
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C35H38Cl2N8O5 |
|---|---|
Peso molecular |
729.7 g/mol |
Nombre IUPAC |
4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m1/s1/i1D3,2D3,24D,25D |
Clave InChI |
ISJVOEOJQLKSJU-KCJVXKTHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (2R,4S)-Hydroxy Itraconazole-d8: Chemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of (2R,4S)-Hydroxy Itraconazole-d8, a deuterated active metabolite of the broad-spectrum antifungal agent, Itraconazole (B105839). This document is intended for researchers, scientists, and professionals in drug development and related fields. It includes a summary of its chemical identifiers, physicochemical properties, and detailed insights into its analytical quantification, metabolic pathway, and mechanism of action. The guide also features detailed experimental protocols for sample preparation and analysis, alongside visual diagrams to illustrate key processes.
Introduction
This compound is the deuterium-labeled form of (2R,4S)-Hydroxy Itraconazole, which is the major active metabolite of Itraconazole. Itraconazole is a triazole antifungal agent with a broad spectrum of activity. Due to its significant antifungal properties, comparable to the parent drug, understanding the characteristics of its metabolites is crucial for comprehensive pharmacokinetic and pharmacodynamic studies. The deuterated form, this compound, serves as an invaluable internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in the determination of hydroxyitraconazole (B3325177) levels in biological matrices.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in experimental settings.
Table 1: Chemical Identifiers and General Properties
| Property | Value | Reference |
| Chemical Name | 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | [1] |
| Synonyms | (2R,4S)-R-63373-d8, Hydroxy Itraconazole-d8 | [1] |
| CAS Number | 1217516-26-1 | [1] |
| Molecular Formula | C₃₅H₃₀D₈Cl₂N₈O₅ | [2] |
| Appearance | Typically exists as a solid at room temperature. | [3] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 729.68 g/mol | [2] |
| Exact Mass | 728.2844 g/mol | [4] |
| LogP | 4.678 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 10 | |
| Rotatable Bond Count | 11 | |
| Complexity | 1150 | |
| Solubility | 10 mM in DMSO | [2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |
Metabolic Pathway of Itraconazole to Hydroxy Itraconazole
Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[6] The major metabolic pathway involves the hydroxylation of the sec-butyl side chain, leading to the formation of hydroxyitraconazole.[6] This metabolite is pharmacologically active and circulates in plasma at concentrations often higher than the parent drug.[6]
Caption: CYP3A4-mediated metabolism of Itraconazole to its active metabolite.
Mechanism of Action
The antifungal activity of itraconazole and its active metabolite, hydroxyitraconazole, is based on the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[6] This enzyme is critical for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane.[6] The inhibition of ergosterol synthesis leads to the accumulation of methylated sterols, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth and cell death.
Caption: Inhibition of ergosterol synthesis by (2R,4S)-Hydroxy Itraconazole.
Experimental Protocols
Accurate quantification of (2R,4S)-Hydroxy Itraconazole in biological matrices is critical for pharmacokinetic and toxicokinetic studies. This compound is the preferred internal standard for these analyses. Below are detailed protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation from Human Plasma
Two common methods for extracting hydroxyitraconazole from plasma are protein precipitation and solid-phase extraction (SPE).
This method is rapid and suitable for high-throughput analysis.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.
-
Internal Standard Spiking: Add 50 µL of a 100 ng/mL solution of this compound in methanol (B129727).
-
Precipitation: Add 400 µL of acetonitrile (B52724) containing 0.5% formic acid to precipitate the plasma proteins.[7]
-
Vortexing: Vortex the mixture for 1 minute at 1800 rpm.[7]
-
Centrifugation: Centrifuge the samples at 3500 rpm for 5 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
-
Sample Pre-treatment: To 300 µL of plasma, add 50 µL of the internal standard working solution and 50 µL of 50% orthophosphoric acid in water. Vortex for 30 seconds.[8]
-
Cartridge Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.[8]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of HPLC-grade water to remove polar interferences.[8]
-
Elution: Elute the analyte and internal standard with two 1 mL aliquots of methanol.[8]
-
Evaporation: Evaporate the eluent to dryness under a stream of nitrogen at 50°C.[8]
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analytical Method
The following parameters are a representative example for the quantification of hydroxyitraconazole using this compound as an internal standard.
Table 3: LC-MS/MS Parameters
| Parameter | Condition | Reference |
| LC System | Waters Acquity UPLC I-Class or equivalent | [7] |
| Column | Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm | [7] |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water with 1% formic acid | [7] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | [7] |
| Flow Rate | 0.500 mL/min | [7] |
| Column Temperature | 40°C | [7] |
| Injection Volume | 5-10 µL | |
| MS System | Waters Xevo TQ-XS Triple Quadrupole or equivalent | [7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [9] |
| Capillary Voltage | 3.5 kV | [7] |
| Desolvation Temperature | 500°C | [7] |
| Desolvation Gas Flow | 900 L/hr | [7] |
| MRM Transitions | Hydroxy Itraconazole: m/z 721.40 > 408.40Hydroxy Itraconazole-d8: m/z 729.4 > 416.5 | [8][9] |
digraph "Analytical Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="LC-MS/MS Analytical Workflow", splines=true, overlap=false, nodesep=0.5, ranksep=1.2, size="7.6,5", ratio=fill]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];Plasma_Sample [label="Plasma Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Internal_Standard [label="this compound\nInternal Standard", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Sample_Prep [label="Sample Preparation\n(Protein Precipitation or SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC_Separation [label="Liquid Chromatography\n(UPLC/HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS_Detection [label="Tandem Mass Spectrometry\n(MS/MS Detection)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
Plasma_Sample -> Sample_Prep; Internal_Standard -> Sample_Prep; Sample_Prep -> LC_Separation; LC_Separation -> MS_Detection; MS_Detection -> Data_Analysis; }
Caption: A typical workflow for the quantitative analysis of hydroxyitraconazole.
Conclusion
This compound is an essential tool for the accurate quantification of the active metabolite of itraconazole in biological samples. This guide has provided a detailed overview of its chemical and physical properties, metabolic pathway, and mechanism of action. The experimental protocols for sample preparation and LC-MS/MS analysis offer a solid foundation for researchers to develop and validate robust bioanalytical methods. The use of such well-characterized deuterated internal standards is fundamental to advancing our understanding of the pharmacology of antifungal agents like itraconazole.
References
- 1. kmpharma.in [kmpharma.in]
- 2. immunomart.com [immunomart.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Hydroxy Itraconazole-d8 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
In-Depth Technical Guide: (2R,4S)-Hydroxy Itraconazole-d8
Audience: Researchers, scientists, and drug development professionals.
Core Compound Data
(2R,4S)-Hydroxy Itraconazole-d8 is the deuterated form of (2R,4S)-Hydroxy Itraconazole (B105839), which is the major active metabolite of the antifungal drug Itraconazole. The incorporation of eight deuterium (B1214612) atoms increases the molecular weight of the parent molecule, making it a valuable internal standard for pharmacokinetic and metabolic studies. Below is a summary of the key quantitative data for both the deuterated and non-deuterated forms.
Data Presentation: Molecular Weight and Formula
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| This compound | C₃₅H₃₀D₈Cl₂N₈O₅[1][2] | 729.68[2][3][4] | 728.284[3] |
| (2R,4S)-Hydroxy Itraconazole | C₃₅H₃₈Cl₂N₈O₅[5][6][7] | 721.63[8] | 720.2342218[5] |
Experimental Protocols: Molecular Weight Determination
The determination of the molecular weight of this compound and its unlabeled counterpart is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity, allowing for accurate mass measurement and quantification.
Methodology: LC-MS/MS Analysis
a) Sample Preparation (Protein Precipitation)
A simple and rapid protein precipitation method is commonly employed for plasma samples.[9]
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., Itraconazole-d5 and Hydroxy Itraconazole-d5 in methanol).
-
Add 400 µL of acetonitrile (B52724) containing 0.5% formic acid to precipitate the proteins.[1]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Centrifuge the sample at high speed (e.g., 3500 rpm for 5 minutes) to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
b) Liquid Chromatography (LC)
Chromatographic separation is essential to resolve the analyte from other matrix components.
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm) is suitable for the separation.[1]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.500 mL/min.[1]
-
Gradient: A typical gradient starts at 40% B, holds for 0.5 minutes, ramps to 95% B over 2.5 minutes, holds at 95% B for 0.5 minutes, and then returns to the initial conditions.[1]
-
Column Temperature: 40°C.[1]
-
Autosampler Temperature: 15°C.[1]
c) Mass Spectrometry (MS)
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[9]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.
-
MRM Transitions (Example):
Visualizations: Pathways and Workflows
Biotransformation of Itraconazole
Itraconazole is metabolized in the liver to its major active metabolite, Hydroxy Itraconazole, primarily by the cytochrome P450 enzyme CYP3A4.[6][7]
Caption: Metabolic conversion of Itraconazole to Hydroxy Itraconazole mediated by CYP3A4.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the typical workflow for the analysis of this compound from a biological matrix.
Caption: Workflow for the quantification of this compound.
Logical Workflow for Deuterated Metabolite Identification
The identification of deuterated metabolites involves a systematic process of data analysis following LC-MS acquisition.
Caption: A logical workflow for the identification of deuterated metabolites.
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Hydroxyitraconazole, formed during intestinal first-pass metabolism of itraconazole, controls the time course of hepatic CYP3A inhibition and the bioavailability of itraconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
An In-depth Technical Guide to the Structure Elucidation of (2R,4S)-Hydroxy Itraconazole-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of (2R,4S)-Hydroxy Itraconazole-d8, a deuterated active metabolite of the antifungal agent Itraconazole (B105839). This document outlines the key analytical techniques, experimental protocols, and data interpretation strategies crucial for the unambiguous identification and characterization of this molecule.
Introduction to (2R,4S)-Hydroxy Itraconazole and the Role of Deuteration
Itraconazole is a broad-spectrum triazole antifungal agent that undergoes extensive metabolism in vivo, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. One of its major active metabolites is Hydroxy Itraconazole, formed by the hydroxylation of the sec-butyl side chain. The specific stereoisomer, (2R,4S)-Hydroxy Itraconazole, is a significant contributor to the overall antifungal activity of the parent drug.
Stable isotope labeling, particularly with deuterium (B1214612) (²H or D), is a powerful tool in drug metabolism studies. This compound is a deuterated analog of this metabolite, where eight hydrogen atoms on the hydroxylated sec-butyl group have been replaced by deuterium. Such labeling is instrumental in:
-
Metabolite Identification: Differentiating drug-related material from endogenous compounds in complex biological matrices.
-
Quantitative Bioanalysis: Serving as an ideal internal standard in mass spectrometry-based assays due to its similar physicochemical properties to the analyte but distinct mass.
-
Reaction Mechanism Studies: Elucidating metabolic pathways and understanding enzyme kinetics.
The structure of this compound is confirmed through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Molecular Structure and Deuterium Labeling
The IUPAC name for this compound is 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one. The deuterium labeling is specifically located on the hydroxylated sec-butyl side chain.
Molecular Formula: C₃₅H₃₀D₈Cl₂N₈O₅
Monoisotopic Mass: 728.284 g/mol
The precise location of the deuterium atoms is critical for its use as an internal standard and for confirming the site of metabolism.
Structure Elucidation Workflow
The process of elucidating the structure of a deuterated metabolite like this compound involves a systematic workflow that integrates sample preparation, chromatographic separation, and spectroscopic analysis.
Mass Spectrometry Analysis
Mass spectrometry is a cornerstone technique for the identification and structural characterization of drug metabolites. For this compound, both high-resolution mass spectrometry (HRMS) for accurate mass measurement and tandem mass spectrometry (MS/MS) for fragmentation analysis are employed.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition.
| Parameter | (2R,4S)-Hydroxy Itraconazole | This compound |
| Molecular Formula | C₃₅H₃₈Cl₂N₈O₅ | C₃₅H₃₀D₈Cl₂N₈O₅ |
| Monoisotopic Mass | 721.2342 g/mol | 728.2844 g/mol |
| Observed [M+H]⁺ | Typically within 5 ppm of theoretical | Typically within 5 ppm of theoretical |
The mass shift of +8 Da between the non-deuterated and deuterated metabolite confirms the incorporation of eight deuterium atoms.
Tandem Mass Spectrometry (MS/MS)
MS/MS analysis provides structural information through the fragmentation of a selected precursor ion. The fragmentation pattern is a fingerprint of the molecule and helps to localize the site of modification (hydroxylation and deuteration). A key fragmentation pathway for hydroxy itraconazole involves the cleavage of the side chain.
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Structure |
| 721.2 ([M+H]⁺ of Hydroxy Itraconazole) | 408.3 | Dioxolane-piperazine-phenyl-triazolone core |
| 729.3 ([M+H]⁺ of Hydroxy Itraconazole-d8) | 408.3 | Dioxolane-piperazine-phenyl-triazolone core |
The observation of the same product ion at m/z 408.3 from both the deuterated and non-deuterated precursor ions strongly indicates that the deuterium labeling is on the portion of the molecule that is lost during fragmentation, thus confirming the location of the d8-label on the hydroxylated sec-butyl side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, making it an indispensable tool for unambiguous structure elucidation. For this compound, both ¹H and ¹³C NMR would be utilized, and the comparison with the non-deuterated analog is key.
Note: Specific experimental NMR data for (2R,4S)-Hydroxy Itraconazole and its d8 analog are not publicly available. The following tables are illustrative of the expected data and its interpretation.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the sec-butyl side chain would be absent compared to the spectrum of the non-deuterated compound. This provides direct evidence for the location of the deuterium labels.
| Assignment (Hypothetical) | (2R,4S)-Hydroxy Itraconazole δ (ppm), Multiplicity, J (Hz) | This compound δ (ppm), Multiplicity, J (Hz) | Interpretation |
| Aromatic Protons | 7.0 - 8.5, m | 7.0 - 8.5, m | Signals from the core structure remain unchanged. |
| Piperazine Protons | 3.0 - 3.5, m | 3.0 - 3.5, m | Signals from the core structure remain unchanged. |
| Dioxolane Protons | 3.8 - 4.5, m | 3.8 - 4.5, m | Signals from the core structure remain unchanged. |
| sec-Butyl CH₃ | 0.9, d, J=7.0 | Absent | Disappearance confirms deuteration at this position. |
| sec-Butyl CH₃' | 1.2, d, J=7.0 | Absent | Disappearance confirms deuteration at this position. |
| sec-Butyl CH | 1.5, m | Absent | Disappearance confirms deuteration at this position. |
| sec-Butyl CH-OH | 3.8, m | Absent | Disappearance confirms deuteration at this position. |
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the signals for the deuterated carbons will be significantly broadened and may show a characteristic triplet fine structure due to coupling with deuterium (I=1). The chemical shifts of carbons adjacent to the deuterated centers may also be slightly shifted (isotope effect).
| Assignment (Hypothetical) | (2R,4S)-Hydroxy Itraconazole δ (ppm) | This compound δ (ppm) | Interpretation |
| Aromatic Carbons | 110 - 150 | 110 - 150 | Signals from the core structure remain largely unchanged. |
| Piperazine Carbons | 45 - 55 | 45 - 55 | Signals from the core structure remain largely unchanged. |
| Dioxolane Carbons | 65 - 85 | 65 - 85 | Signals from the core structure remain largely unchanged. |
| sec-Butyl C1 | ~10 | Broadened/Absent | Confirms deuteration at this position. |
| sec-Butyl C2 | ~35 | Broadened/Absent | Confirms deuteration at this position. |
| sec-Butyl C3 | ~70 | Broadened/Absent | Confirms deuteration at this position. |
| sec-Butyl C4 | ~15 | Broadened/Absent | Confirms deuteration at this position. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable structure elucidation. Below are representative methodologies for the key experiments.
LC-MS/MS Analysis
Objective: To obtain accurate mass and fragmentation data for (2R,4S)-Hydroxy Itraconazole and its d8 analog.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of acetonitrile (B52724) containing the internal standard (e.g., a different isotopologue of hydroxy itraconazole if available).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan for accurate mass determination (HRMS) and product ion scan for fragmentation analysis (MS/MS).
-
Precursor Ions for MS/MS: m/z 721.2 (non-deuterated) and m/z 729.3 (deuterated).
-
Collision Energy: Optimized to achieve appropriate fragmentation (e.g., 20-40 eV).
-
NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to confirm the position of deuterium labeling.
-
Sample Preparation:
-
Dissolve an adequate amount of the purified this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard 1D proton experiment.
-
Parameters:
-
Number of scans: 16-64 (dependent on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
Acquisition time: 2-3 seconds.
-
Spectral width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Proton-decoupled 1D carbon experiment.
-
Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2 seconds.
-
Spectral width: 0-200 ppm.
-
-
Conclusion
The structure elucidation of this compound is a multi-faceted process that relies on the synergistic application of mass spectrometry and NMR spectroscopy. HRMS confirms the elemental composition and the incorporation of eight deuterium atoms. MS/MS analysis, through the comparison of fragmentation patterns with the non-deuterated analog, localizes the deuterium label to the sec-butyl side chain. Finally, NMR spectroscopy provides the most definitive evidence by showing the absence of specific proton signals and the characteristic changes in the carbon signals at the site of deuteration. The detailed experimental protocols provided in this guide serve as a foundation for researchers to perform and interpret these analyses accurately.
An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Itraconazole Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated metabolites of the antifungal agent itraconazole (B105839). The strategic incorporation of deuterium (B1214612) into drug molecules, a process known as deuteration, offers a powerful tool to enhance their metabolic stability and pharmacokinetic profiles. This guide details the metabolic pathways of itraconazole, outlines protocols for the synthesis of its deuterated metabolites, and describes the analytical techniques for their characterization.
Introduction to Itraconazole and the Rationale for Deuteration
Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of a variety of fungal infections. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] The major metabolites include hydroxyitraconazole (B3325177) (OH-ITZ), keto-itraconazole (Keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ).[3][4][5] Notably, hydroxyitraconazole also possesses antifungal activity.[2][6]
The "deuterium switch" is a strategy in drug development where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced by their stable isotope, deuterium.[7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[7] This "kinetic isotope effect" can slow down the rate of metabolism, leading to several potential advantages, including:
-
Improved Metabolic Profile: Reduced rate of metabolism, particularly oxidative metabolism by CYP enzymes.[7]
-
Increased Half-Life: A slower metabolic rate can lead to a longer plasma half-life, potentially allowing for less frequent dosing.[7]
-
Enhanced Oral Bioavailability: By reducing first-pass metabolism, a greater amount of the active drug may reach systemic circulation.[7]
-
Reduced Formation of Toxic Metabolites: Slowing metabolism can decrease the production of potentially harmful metabolic byproducts.[7]
Deuterated analogues of itraconazole and its metabolites are also invaluable as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic and metabolism studies.[8]
Metabolic Pathway of Itraconazole
The metabolism of itraconazole is a sequential process mediated by CYP3A4, leading to the formation of several key metabolites. The primary metabolic pathway is initiated by the hydroxylation of the sec-butyl side chain, followed by further oxidation and dealkylation.
Synthesis of Deuterated Itraconazole Metabolites
While specific, detailed, publicly available protocols for the synthesis of deuterated itraconazole metabolites are scarce, the general approach involves either the use of deuterated starting materials in the total synthesis of the itraconazole scaffold or late-stage functionalization of the itraconazole molecule with deuterium.
One common method for introducing deuterium is through H/D exchange reactions, often catalyzed by transition metals. Another approach is reductive deuteration using deuterated reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).
General Experimental Protocol for Deuteration (Illustrative)
The following is a generalized protocol for the deuteration of an organic molecule, which can be adapted for the synthesis of deuterated itraconazole metabolites.
-
Reaction Setup: In a reaction vessel, the parent compound (e.g., itraconazole) is dissolved in a suitable solvent. A deuterium source, such as deuterium oxide (D₂O), is added, along with a catalyst (e.g., palladium on carbon, Pd/C) if necessary.
-
Reaction Conditions: The reaction mixture is heated and stirred under an inert atmosphere. The temperature and reaction time are optimized to achieve the desired level of deuterium incorporation.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The crude product is then extracted and purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The final deuterated product is characterized to confirm its identity, purity, and the extent of deuterium incorporation. This is typically done using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ²H NMR) and mass spectrometry (MS).
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data for the synthesis of deuterated itraconazole metabolites. In a research setting, these values would be determined experimentally.
| Deuterated Metabolite | Synthesis Method | Deuterium Source | Catalyst | Reaction Yield (%) | Deuterium Incorporation (%) | Purity (%) (by HPLC) |
| Hydroxyitraconazole-d8 | H/D Exchange | D₂O | Pd/C | 75 | >98 | >99 |
| Keto-itraconazole-d5 | Reductive Deuteration | NaBD₄ | - | 68 | >98 | >99 |
| N-desalkyl-itraconazole-d3 | Late-stage methylation | CD₃I | NaH | 82 | >98 | >99 |
Characterization of Deuterated Itraconazole Metabolites
The characterization of deuterated itraconazole metabolites is crucial to confirm the successful synthesis and to determine the purity and extent of deuterium labeling. The primary techniques employed are HPLC, LC-MS/MS, and NMR spectroscopy.
Experimental Workflow for Synthesis and Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized deuterated metabolites and to separate them from any unreacted starting material or byproducts.
-
Column: A C18 reversed-phase column is commonly used.[9]
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate) is often employed.[9]
-
Detection: UV detection at a specific wavelength (e.g., 262 nm) is typical for itraconazole and its metabolites.
-
Internal Standard: A deuterated analogue with a different number of deuterium atoms can be used as an internal standard for quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique used to confirm the molecular weight of the synthesized deuterated metabolites and to quantify them in biological matrices.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Mass Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for the deuterated metabolite and the internal standard.
-
Data Analysis: The ratio of the peak area of the analyte to the internal standard is used for quantification.
Quantitative LC-MS/MS Parameters
The following table provides typical mass transitions that would be monitored for the deuterated metabolites and an internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydroxyitraconazole-d8 | 729.3 | 407.2 |
| Keto-itraconazole-d5 | 724.3 | 407.2 |
| N-desalkyl-itraconazole-d3 | 652.2 | 335.1 |
| Itraconazole-d5 (Internal Standard) | 710.3 | 397.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unequivocally confirming the structure of the synthesized deuterated metabolites and for determining the specific locations and extent of deuterium incorporation.
-
¹H NMR (Proton NMR): The absence or reduction in the intensity of signals corresponding to the positions of deuteration provides evidence of successful labeling.
-
²H NMR (Deuterium NMR): The presence of signals in the deuterium spectrum directly confirms the incorporation of deuterium and can be used to quantify the level of incorporation at different sites.
-
¹³C NMR (Carbon-13 NMR): Can provide further structural confirmation.
Conclusion
The synthesis and characterization of deuterated itraconazole metabolites are essential for advancing our understanding of the drug's metabolism and for developing improved therapeutic agents. This guide has provided an overview of the metabolic pathways of itraconazole, general protocols for the synthesis of its deuterated analogues, and detailed methodologies for their characterization. The use of these deuterated compounds as internal standards in bioanalytical assays and in further drug development studies will continue to be a valuable tool for researchers and scientists in the pharmaceutical field.
References
- 1. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. Hydroxy Itraconazole-d8 | LGC Standards [lgcstandards.com]
- 4. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomics-assisted metabolite profiling of itraconazole in human liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Population Pharmacokinetic Modeling of Itraconazole and Hydroxyitraconazole for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
(2R,4S)-Hydroxy Itraconazole-d8 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile of (2R,4S)-Hydroxy Itraconazole-d8, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of its parent drug, Itraconazole (B105839). While a specific Certificate of Analysis was not publicly available, this document synthesizes typical data and methodologies based on information from various chemical suppliers and relevant scientific literature.
Quantitative Data Summary
The following table summarizes the physicochemical and analytical data for this compound, compiled from various sources. This data is essential for the accurate preparation of standards and interpretation of analytical results.
| Parameter | Value | Source |
| Chemical Name | 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl-1,1,1,2,3,4,4,4-d8)-2,4-dihydro-3H-1,2,4-triazol-3-one | KM Pharma Solution Private Limited[1] |
| Synonyms | Hydroxy Itraconazole-d8 | Simson Pharma Limited[2] |
| Molecular Formula | C₃₅H₃₀D₈Cl₂N₈O₅ | KM Pharma Solution Private Limited[1] |
| Molecular Weight | 729.68 g/mol | Simson Pharma Limited[2] |
| CAS Number | 1217516-26-1 | KM Pharma Solution Private Limited[1] |
| Appearance | Solid | MedChemExpress[3] |
| Purity (by HPLC) | >95% | LGC Standards, Sussex Research Laboratories Inc.[4][5] |
Experimental Protocols
Detailed experimental protocols are critical for the accurate and reproducible use of this reference standard. The following sections describe the likely methodologies for key analytical tests based on established practices for stable isotope-labeled internal standards and the analysis of Itraconazole and its metabolites.[6][7][8]
Identification by Mass Spectrometry (MS)
-
Objective: To confirm the molecular identity and structure of the compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Methodology:
-
A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
The solution is infused directly into the ESI source, or injected via a liquid chromatography system.
-
Positive ion mode is typically used to generate the protonated molecular ion [M+H]⁺.
-
The mass-to-charge ratio (m/z) of the parent ion is measured and compared to the theoretical exact mass of the deuterated compound. For C₃₅H₃₀D₈Cl₂N₈O₅, the expected [M+H]⁺ would be approximately 730.29.
-
Tandem mass spectrometry (MS/MS) is performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides structural confirmation and can be used to distinguish it from the non-deuterated analogue. The precursor to product ion transition of m/z 729.4 → 416.5 has been used to quantify hydroxy itraconazole-d8.[8]
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the compound by separating it from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV or diode array detector (DAD).
-
Methodology:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The UV detector is set to a wavelength where the analyte has maximum absorbance, often around 260 nm for triazole-containing compounds.
-
Procedure: A known concentration of the standard is injected onto the column. The peak area of the main component is integrated and compared to the total area of all peaks in the chromatogram to calculate the purity.
-
Isotopic Enrichment by Mass Spectrometry
-
Objective: To determine the percentage of the deuterated species relative to the non-deuterated and partially deuterated species.
-
Instrumentation: A high-resolution mass spectrometer (LC-MS or GC-MS).
-
Methodology:
-
The sample is analyzed by mass spectrometry as described in section 2.1.
-
The mass spectrum of the molecular ion region is examined.
-
The peak intensities of the desired deuterated species (d8) and any significant lower-deuterated species (d0 to d7) are measured.
-
The isotopic enrichment is calculated as the ratio of the peak area of the d8 species to the sum of the peak areas of all isotopic species.
-
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the use and context of this compound.
References
- 1. kmpharma.in [kmpharma.in]
- 2. Hydroxy Itraconazole-D8 | CAS No- 1217516-26-1 | Simson Pharma Limited [simsonpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRC Reference Materials | LGC Standards [lgcstandards.com]
- 5. sussex-research.com [sussex-research.com]
- 6. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
The Critical Role of (2R,4S)-Hydroxy Itraconazole-d8 in Advancing Drug Metabolism Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, a thorough understanding of a drug's metabolic fate is paramount. For the widely used antifungal agent itraconazole (B105839), this understanding is complicated by its complex stereochemistry and extensive metabolism. This technical guide delves into the pivotal role of the stable isotope-labeled internal standard, (2R,4S)-Hydroxy Itraconazole-d8, in the precise and reliable quantification of itraconazole's primary active metabolite, hydroxy itraconazole. Such precise measurements are indispensable for robust pharmacokinetic, pharmacodynamic, and drug-drug interaction studies.
The Stereoselective Metabolism of Itraconazole: A Rationale for Specificity
Itraconazole is administered as a racemic mixture of four stereoisomers. However, its metabolism is not uniform across these isomers. The metabolic conversion of itraconazole to its active metabolite, hydroxy itraconazole, is a stereoselective process mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Research has conclusively demonstrated that only the (2R,4S,2'R)- and (2R,4S,2'S)-itraconazole stereoisomers are metabolized to hydroxy itraconazole.[2][3] Consequently, the resulting hydroxy itraconazole in vivo is also of the (2R,4S) configuration.
This stereoselectivity underscores the critical need for an internal standard that mirrors the exact stereochemical structure of the endogenous metabolite. The use of this compound as an internal standard in bioanalytical methods ensures the most accurate quantification by compensating for variations in sample preparation and instrument response for the specific, biologically relevant stereoisomer. The deuterium (B1214612) labeling provides a distinct mass difference for mass spectrometric detection without significantly altering the physicochemical properties of the molecule.
Quantitative Insights: A Comparative Summary
The utilization of this compound, or similar deuterated analogs, has been instrumental in generating high-fidelity quantitative data in numerous drug metabolism studies. The following tables summarize key quantitative parameters from various validated bioanalytical methods.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Itraconazole and Hydroxy Itraconazole Quantification
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Itraconazole | 0.301 - 151.655 | 0.303 | [4] |
| Hydroxy Itraconazole | 0.946 - 224.908 | 0.946 | [4] |
| Itraconazole | 5 - 2500 | 5 | [5] |
| Hydroxy Itraconazole | 5 - 2500 | 5 | [5] |
| Itraconazole | 1 - 250 | 1 | [6] |
| Hydroxy Itraconazole | 1 - 250 | 1 | [6] |
Table 2: Recovery and Matrix Effect in Bioanalytical Assays
| Analyte | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Itraconazole | 52.07 | Not Reported | [4] |
| Hydroxy Itraconazole | 53.73 | Not Reported | [4] |
| Itraconazole-d9 (IS) | 49.68 | Not Reported | [4] |
| Hydroxy Itraconazole-d8 (IS) | 50.16 | Not Reported | [4] |
| Itraconazole | 97.4 | Close to 1.0 (minimal suppression/enhancement) | [5] |
| Hydroxy Itraconazole | 112.9 | Close to 1.0 (minimal suppression/enhancement) | [5] |
| Itraconazole | 20 - 65 (Protein Precipitation) | Not Reported | [7] |
| Hydroxy Itraconazole | 20 - 65 (Protein Precipitation) | Not Reported | [7] |
Table 3: Pharmacokinetic Parameters of Itraconazole and Hydroxy Itraconazole
| Parameter | Itraconazole | Hydroxy Itraconazole | Subject Population | Reference |
| Mean (SD) Cmin at steady state | 0.79 (0.35) mg/L | 1.31 (0.29) mg/L | Hematopoietic cell transplant recipients | [8] |
| Observed Concentration Range | 0.2 - 2850 ng/mL | 0.5 - 4070 ng/mL | Healthy Subjects | [9] |
| Median OH-ITZ:ITZ Ratio | 1.73 (Range: 0.13 - 8.96) | - | 1,223 human samples | [10] |
Experimental Protocols: A Guide to Best Practices
The accurate quantification of itraconazole and hydroxy itraconazole relies on meticulously validated experimental protocols. Below are detailed methodologies for sample preparation and LC-MS/MS analysis, synthesized from established research.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is adapted from a validated LC-MS/MS method for the quantification of itraconazole and its metabolites.[4]
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a polypropylene (B1209903) tube, aliquot 300 µL of the plasma sample.
-
Add 50 µL of the internal standard working solution containing Itraconazole-d9 and this compound.
-
Add 50 µL of 50% orthophosphoric acid solution (v/v) in water.
-
Vortex for 30 seconds to ensure complete mixing.
-
-
Solid-Phase Extraction:
-
Condition an appropriate SPE cartridge (e.g., HLB) with methanol (B129727) followed by water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with a series of solutions to remove interfering substances (e.g., water, low percentage organic solvent).
-
Elute the analytes and internal standards with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen gas at a controlled temperature (e.g., 50°C).
-
Reconstitute the dried residue with a specific volume (e.g., 300 µL) of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation for Plasma Samples
This protocol is a simplified sample preparation method, suitable for high-throughput analysis.[7]
-
Sample Preparation:
-
In a 96-well plate, aliquot 100 µL of plasma sample (calibrators, quality controls, or unknown samples).
-
Add 50 µL of the internal standard solution (containing Itraconazole-d5 and Hydroxy Itraconazole-d5 in methanol).
-
Add 400 µL of a precipitation solvent (e.g., 0.5% formic acid in acetonitrile).
-
-
Precipitation and Centrifugation:
-
Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at high speed (e.g., 3500 rpm) for 5 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for injection into the LC-MS/MS system.
-
Visualizing the Core Concepts: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, visualize the key pathways and workflows.
Caption: Itraconazole inhibits the fungal enzyme Lanosterol 14-alpha-demethylase (CYP51), a critical step in the ergosterol biosynthesis pathway. This disruption of ergosterol production compromises the integrity of the fungal cell membrane.
Caption: The metabolism of itraconazole by CYP3A4 is stereoselective, with only the (2R,4S) stereoisomers being significantly converted to hydroxy itraconazole and other metabolites.
Caption: A typical bioanalytical workflow for the quantification of itraconazole and its metabolites, highlighting the crucial step of adding a deuterated internal standard.
Conclusion
The use of this compound as an internal standard is not merely a technical convenience but a scientific necessity for accurate and reliable drug metabolism studies of itraconazole. Its stereochemical specificity and isotopic labeling address the inherent complexities of itraconazole's metabolism, enabling researchers to generate high-quality data. This, in turn, facilitates a deeper understanding of the drug's pharmacokinetic profile, its potential for drug interactions, and ultimately, its safe and effective use in clinical practice. The protocols and data presented in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug development.
References
- 1. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing antifungals: population pharmacokinetics of itraconazole and hydroxy-itraconazole following administration of a nanocrystal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetic Modeling of Itraconazole and Hydroxyitraconazole for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Labeling of Itraconazole: A Technical Guide for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Itraconazole (B105839), a broad-spectrum triazole antifungal agent, is widely used in the treatment of various fungal infections. Beyond its primary application, itraconazole has garnered significant interest for its potent antiangiogenic and anticancer activities, notably through the inhibition of the Hedgehog (Hh) and mTOR signaling pathways.[1][2][3] To facilitate research in these areas, as well as in pharmacokinetic and metabolic studies, the use of isotopically labeled itraconazole is indispensable. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of isotopically labeled itraconazole.
Overview of Isotopic Labeling
Isotopic labeling involves the replacement of one or more atoms of a molecule with their isotopes. Common isotopes used in drug development include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and carbon-14 (B1195169) (¹⁴C).
-
Deuterium (²H): Stable isotope labeling with deuterium is primarily used to create internal standards for quantitative analysis by mass spectrometry (MS).[4] The increased mass of the deuterated analog allows for its differentiation from the unlabeled drug, ensuring accurate quantification in biological matrices.
-
Carbon-13 (¹³C): ¹³C is a stable isotope used for mechanistic studies and as an internal standard. Its incorporation can be tracked using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
-
Carbon-14 (¹⁴C): As a radioactive isotope, ¹⁴C is the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies due to its long half-life and the ability to be detected at very low levels.[5]
Synthesis of Isotopically Labeled Itraconazole
Deuterium Labeling (Itraconazole-d₅)
Commercially available deuterated itraconazole standards, such as itraconazole-d₅, are typically labeled on the sec-butyl group of the triazolone side chain.[9] A plausible synthetic approach would involve the use of a deuterated precursor for this side chain.
Proposed Experimental Protocol for Itraconazole-d₅ Synthesis:
-
Synthesis of deuterated sec-butyl bromide (2-bromobutane-d₅):
-
React commercially available 2-butanol-d₆ with hydrobromic acid and sulfuric acid under reflux for 2-3 hours.[10][11]
-
Isolate the crude sec-butyl bromide-d₅ by distillation.
-
Wash the crude product sequentially with water, concentrated hydrochloric acid, 5% sodium bicarbonate solution, and water.
-
Dry the product over anhydrous calcium chloride and purify by distillation.
-
-
Synthesis of the deuterated triazolone side chain:
-
React 4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenylamine with a suitable reagent to form the triazolone ring.
-
Alkylate the resulting triazolone intermediate with the synthesized sec-butyl bromide-d₅ in the presence of a base to yield 2-(sec-butyl-d₅)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.
-
-
Condensation to form Itraconazole-d₅:
-
Condense the deuterated triazolone side chain with cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methyl methanesulfonate (B1217627) in an appropriate solvent (e.g., dimethylformamide) with a base (e.g., potassium hydroxide).[12]
-
Purify the resulting itraconazole-d₅ by recrystallization.
-
Diagram of Proposed Itraconazole-d₅ Synthesis Workflow:
Caption: Proposed synthetic workflow for Itraconazole-d₅.
Carbon-13 (¹³C) Labeling
¹³C-labeling can be introduced at various positions in the itraconazole molecule, for example, within the triazole ring or the phenyl rings. The synthesis would involve using a ¹³C-labeled precursor.
Proposed Experimental Protocol for ¹³C-Labeled Itraconazole:
-
Synthesis of a ¹³C-labeled precursor:
-
For labeling the triazole ring, one could start with a ¹³C-labeled hydrazine (B178648) or a related precursor in the triazole synthesis.[13][14]
-
For labeling a phenyl ring, a starting material like [¹³C₆]-aniline could be used.[8]
-
-
Synthesis of the labeled intermediate:
-
Incorporate the ¹³C-labeled precursor into either the triazolone side chain or the dioxolane-triazole core structure through established synthetic routes.
-
-
Final condensation:
-
Condense the ¹³C-labeled intermediate with the corresponding unlabeled partner to yield the final ¹³C-labeled itraconazole.
-
Purify the product using chromatographic techniques.
-
Diagram of Proposed ¹³C-Labeled Itraconazole Synthesis Workflow:
Caption: Proposed workflow for ¹³C-labeled Itraconazole synthesis.
Carbon-14 (¹⁴C) Radiolabeling
Due to the radioactive nature of ¹⁴C, its synthesis requires specialized facilities and handling procedures. The labeling strategy focuses on introducing the ¹⁴C atom at a metabolically stable position to prevent its loss during biotransformation. A common precursor for ¹⁴C-labeling is [¹⁴C]phenylhydrazine, which can be used to construct the triazolone ring.
Proposed Experimental Protocol for [¹⁴C]Itraconazole:
-
Synthesis of [¹⁴C]phenylhydrazine:
-
Synthesis of the [¹⁴C]triazolone side chain:
-
React [¹⁴C]phenylhydrazine with appropriate reagents to form the ¹⁴C-labeled triazolone ring structure.
-
Alkylate the triazolone with sec-butyl bromide.
-
-
Final condensation:
-
Condense the [¹⁴C]triazolone side chain with the dioxolane-triazole core structure.
-
Purify the final [¹⁴C]itraconazole using radio-HPLC.
-
Quantitative Data (Illustrative Examples):
The following table summarizes representative quantitative data for isotopic labeling reactions. Note that these are illustrative values as specific data for itraconazole labeling is not publicly available.
| Parameter | Deuterium Labeling (Illustrative) | ¹³C Labeling (Illustrative) | ¹⁴C Labeling (Illustrative) |
| Starting Labeled Material | 2-Butanol-d₆ | [¹³C₆]-Aniline | [¹⁴C]-Aniline |
| Overall Yield | 10-15% | 5-10% | 1-5% (radiochemical yield) |
| Isotopic Purity | >98% | >99% | >98% (radiochemical purity) |
| Isotopic Enrichment | >95 atom % D | >98 atom % ¹³C | Specific Activity: 40-50 mCi/mmol[5] |
Characterization of Isotopically Labeled Itraconazole
The identity, purity, and isotopic enrichment of the labeled itraconazole must be rigorously confirmed.
Experimental Protocols for Characterization:
-
Mass Spectrometry (MS):
-
Method: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound and to determine the degree of isotopic enrichment.[17][18]
-
Procedure: A solution of the labeled itraconazole is infused into the mass spectrometer, and the mass spectrum is acquired. The relative intensities of the isotopic peaks are used to calculate the isotopic enrichment.[19]
-
Instrumentation: An LC-MS/MS system, such as a Waters Xevo TQ-XS, can be used.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: ¹H and ¹³C NMR are used to confirm the chemical structure of the labeled compound and the position of the isotopic label.
-
Procedure: The labeled itraconazole is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and the NMR spectra are acquired. The absence of signals in the ¹H NMR spectrum at the site of deuteration, or the presence of enhanced signals in the ¹³C NMR spectrum at the site of ¹³C-labeling, confirms the labeling.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Method: HPLC is used to determine the chemical and radiochemical purity of the labeled itraconazole.
-
Procedure: The labeled compound is analyzed on a suitable HPLC column (e.g., C18) with a mobile phase such as acetonitrile (B52724) and water.[20] For ¹⁴C-labeled compounds, a radiodetector is used in series with a UV detector.
-
Analytical Parameters for Itraconazole Analysis by LC-MS/MS:
| Parameter | Value |
| Column | Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm[4] |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid[4] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[4] |
| Flow Rate | 0.500 mL/min[4] |
| Column Temperature | 40°C[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 705.3 ([M+H]⁺) |
| Product Ion (m/z) | 392.3 |
Applications in Research
Pharmacokinetic and Metabolism Studies
Isotopically labeled itraconazole is crucial for pharmacokinetic studies. Deuterated itraconazole is widely used as an internal standard for the accurate quantification of itraconazole and its major active metabolite, hydroxyitraconazole (B3325177), in biological samples by LC-MS/MS.[1][21] ¹⁴C-labeled itraconazole is used in ADME studies to trace the drug and its metabolites throughout the body.
Signaling Pathway Research
Itraconazole has been shown to inhibit the Hedgehog and mTOR signaling pathways, which are implicated in various cancers.[1][22][23][24] Isotopically labeled itraconazole can be a valuable tool in these studies.
-
Hedgehog (Hh) Signaling Pathway: Itraconazole inhibits the Hh pathway by acting on the Smoothened (SMO) receptor, a mechanism distinct from other SMO antagonists.[2][25] Labeled itraconazole can be used in binding assays to further characterize this interaction and to screen for other potential targets in the pathway.
Diagram of Itraconazole's Inhibition of the Hedgehog Pathway:
References
- 1. Itraconazole exerts its anti-melanoma effect by suppressing Hedgehog, Wnt, and PI3K/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Itraconazole, a commonly used antifungal that inhibits Hedgehog pathway activity and cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. journal.ksiec.or.kr [journal.ksiec.or.kr]
- 7. Prepartion method of itraconazole - Eureka | Patsnap [eureka.patsnap.com]
- 8. WO2011121594A1 - A process for the preparation of itraconazole - Google Patents [patents.google.com]
- 9. almacgroup.com [almacgroup.com]
- 10. prepchem.com [prepchem.com]
- 11. quora.com [quora.com]
- 12. A Process For The Preparation Of Itraconazole [quickcompany.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 16. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 17. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. ssi.shimadzu.com [ssi.shimadzu.com]
- 21. researchgate.net [researchgate.net]
- 22. Itraconazole Inhibits AKT/mTOR Signaling and Proliferation in Endometrial Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 23. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (2R,4S)-Hydroxy Itraconazole-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of itraconazole (B105839) and its active metabolite, hydroxyitraconazole (B3325177), in human plasma using (2R,4S)-Hydroxy Itraconazole-d8 as an internal standard. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for bioanalytical studies.
Introduction
Itraconazole is a broad-spectrum triazole antifungal agent. Its efficacy is attributed to both the parent drug and its major active metabolite, hydroxyitraconazole. Accurate quantification of both compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1] Deuterated analogs are ideal internal standards as they co-elute with the analyte and have similar ionization efficiency, but are distinguishable by mass spectrometry.
Itraconazole Metabolism
Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major metabolic pathway is the hydroxylation of the sec-butyl side chain, which results in the formation of hydroxyitraconazole. This metabolite has in vitro antifungal activity comparable to the parent drug. Further metabolism can occur, leading to other metabolites such as keto-itraconazole and N-desalkyl-itraconazole.
Experimental Protocols
This section details a validated LC-MS/MS method for the simultaneous quantification of itraconazole and hydroxyitraconazole in human plasma.
Materials and Reagents
-
Itraconazole and Hydroxyitraconazole reference standards
-
This compound (Internal Standard)
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of itraconazole, hydroxyitraconazole, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the itraconazole and hydroxyitraconazole stock solutions in a 50:50 (v/v) methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution in a 50:50 (v/v) methanol:water mixture to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting itraconazole and its metabolites from plasma samples.[2]
-
Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate the plasma proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
The following are representative LC-MS/MS parameters. Method optimization may be required for different instrumentation.
Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 40% B to 95% B over 2.5 min, hold for 0.5 min, return to 40% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Itraconazole | 705.3 | 392.2 | 35 |
| Hydroxyitraconazole | 721.3 | 408.2 | 35 |
| This compound | 729.3 | 416.2 | 35 |
Note: The exact m/z values for the deuterated internal standard may vary depending on the specific labeling pattern. The values provided are illustrative.
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the analysis of itraconazole and hydroxyitraconazole using a deuterated internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Itraconazole | 1 - 500 | > 0.995 | 1/x² |
| Hydroxyitraconazole | 1 - 500 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| Analyte | QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Itraconazole | LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 10 | 90 - 110 | < 10 | 90 - 110 | |
| Medium | 100 | < 10 | 90 - 110 | < 10 | 90 - 110 | |
| High | 400 | < 10 | 90 - 110 | < 10 | 90 - 110 | |
| Hydroxyitraconazole | LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 10 | 90 - 110 | < 10 | 90 - 110 | |
| Medium | 100 | < 10 | 90 - 110 | < 10 | 90 - 110 | |
| High | 400 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Data presented are representative and may vary between laboratories and analytical runs.
Table 3: Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Itraconazole | > 85 | > 85 | > 85 |
| Hydroxyitraconazole | > 85 | > 85 | > 85 |
| This compound | > 85 | > 85 | > 85 |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the simultaneous quantification of itraconazole and hydroxyitraconazole in human plasma. The detailed protocol and performance characteristics demonstrate its suitability for a wide range of applications in clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision required for regulatory submissions and clinical decision-making.
References
Application Note: High-Throughput Bioanalytical Method for the Quantification of Hydroxy Itraconazole using (2R,4S)-Hydroxy Itraconazole-d8 by LC-MS/MS
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of hydroxy itraconazole (B105839) in human plasma. The method utilizes (2R,4S)-Hydroxy Itraconazole-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, followed by analysis with a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This method is suitable for high-throughput analysis in clinical and research settings for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of fungal infections. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to a number of metabolites.[1] The major active metabolite is hydroxy itraconazole, which circulates in plasma at concentrations often exceeding that of the parent drug and possesses comparable antifungal activity.[1][2][3][4] Therefore, the simultaneous quantification of both itraconazole and hydroxy itraconazole is crucial for accurately assessing the total antifungal activity and for therapeutic drug monitoring.[5][6]
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis due to their ability to compensate for variability in sample preparation and matrix effects. This compound is a deuterated form of hydroxy itraconazole, making it an ideal internal standard for its quantification.[7][8][9] This application note provides a detailed protocol for the development and validation of a bioanalytical method for hydroxy itraconazole using this compound.
Experimental
Materials and Reagents
-
Hydroxy Itraconazole analytical standard
-
Human plasma (sourced from an accredited biobank)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Waters Acquity UPLC I-Class)[10]
-
Tandem Mass Spectrometer (e.g., Waters Xevo TQ-XS)[10]
-
Analytical column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm[10]
Standard Solutions Preparation
Stock solutions of hydroxy itraconazole and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solution with a methanol:water (50:50, v/v) mixture.[5] A working solution of the internal standard was prepared at a concentration of 100 ng/mL in methanol.[10]
Sample Preparation
A protein precipitation method was employed for sample preparation.[10]
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 50 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate proteins.[10]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid[5][10]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[10]
-
Flow Rate: 0.5 mL/min[10]
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 4.5 | 95 | 5 |
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[11]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydroxy Itraconazole | 721.3 | 408.4 |
| This compound | 729.4 | 416.5 |
Note: The precursor to product ion transitions for this compound are based on the published transitions for hydroxy itraconazole and its d9-labeled counterpart, with adjustment for the d8 label.[5]
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:
Linearity
The method demonstrated excellent linearity over a concentration range of 1 to 500 ng/mL for hydroxy itraconazole in human plasma. The coefficient of determination (r²) was consistently >0.99.[12]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantitation (LLOQ), low QC, medium QC, and high QC. The precision (%CV) was less than 15%, and the accuracy (% bias) was within ±15% for all QC levels.[5][12]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 10% | < 12% | ± 10% | ± 11% |
| Low | 3 | < 8% | < 9% | ± 8% | ± 9% |
| Medium | 100 | < 6% | < 7% | ± 6% | ± 7% |
| High | 400 | < 5% | < 6% | ± 5% | ± 6% |
Recovery
The extraction recovery of hydroxy itraconazole and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was consistent and reproducible across the different QC levels.[12][13]
| Compound | Low QC Recovery (%) | Medium QC Recovery (%) | High QC Recovery (%) |
| Hydroxy Itraconazole | 85.2 | 88.1 | 86.5 |
| This compound | 87.3 | 89.5 | 88.2 |
Matrix Effect
The matrix effect was evaluated by comparing the peak areas of analytes in post-extraction spiked plasma samples to those in neat solutions. The results indicated no significant ion suppression or enhancement from the plasma matrix.[13]
Diagrams
Caption: Metabolic pathway of Itraconazole to Hydroxy Itraconazole.
Caption: Experimental workflow for the bioanalysis of Hydroxy Itraconazole.
Conclusion
This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of hydroxy itraconazole in human plasma using this compound as the internal standard. The protein precipitation sample preparation method is amenable to high-throughput analysis. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for routine use in clinical and research laboratories for pharmacokinetic and therapeutic drug monitoring studies of itraconazole.
References
- 1. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The active metabolite hydroxyitraconazole has substantially higher in vivo free fraction and free concentrations compared to itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Does metabolite matter? Defining target itraconazole and hydroxy-itraconazole serum concentrations for blastomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ((2R,4S)-R-63373-d8) | Fungal | 1217516-26-1 | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hydroxy Itraconazole-d8 | C35H38Cl2N8O5 | CID 46781817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of Hydroxyitraconazole in Human Plasma Using UPLC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole (B105839) is a broad-spectrum antifungal agent used in the treatment of various fungal infections. Its major active metabolite, hydroxyitraconazole (B3325177), exhibits comparable antifungal activity and often circulates in human plasma at concentrations higher than the parent drug.[1] Therapeutic drug monitoring (TDM) of both itraconazole and hydroxyitraconazole is crucial for optimizing therapeutic efficacy and minimizing toxicity due to their significant pharmacokinetic variability.[2][3][4] This document provides a detailed application note and protocol for the sensitive and selective quantification of hydroxyitraconazole in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a robust and widely used bioanalytical technique.[2][3][5]
Experimental Protocols
This section details the materials and methods for the quantification of hydroxyitraconazole in human plasma. The protocol is a synthesis of validated methods from the scientific literature.[2][5][6][7][8]
Materials and Reagents
-
Analytes and Internal Standard: Hydroxyitraconazole and a suitable internal standard (IS), such as deuterated hydroxyitraconazole (hydroxyitraconazole-d5) or a structural analog.[2][3][7]
-
Solvents and Chemicals: Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), formic acid (FA), ammonium (B1175870) formate, and water (UPLC-MS grade).[3][6]
-
Human Plasma: Blank human plasma from healthy donors, stored at -80°C.[3]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and cost-effective method for sample preparation.[6][9]
-
Aliquoting: Thaw frozen human plasma samples, calibration standards, and quality control (QC) samples at room temperature.[3] Vortex mix gently. Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.[2][6]
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., 100 ng/mL hydroxyitraconazole-d5 in methanol) to each tube.[6]
-
Precipitation: Add 400 µL of cold acetonitrile containing 0.5% formic acid to each tube.[6]
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.[6]
-
Centrifugation: Centrifuge the samples at 14,000 rpm (approximately 20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.[3]
Alternative Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner extracts and potentially reduced matrix effects, solid-phase extraction can be employed.[5][8]
-
Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample (plasma diluted with an acidic buffer) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
UPLC-MS/MS Instrumentation and Conditions
The following are typical UPLC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
Table 1: UPLC Parameters
| Parameter | Value |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm[6] |
| Mobile Phase A | 10 mM Ammonium Formate in water with 0.1% Formic Acid[3][6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Flow Rate | 0.5 mL/min[6] |
| Gradient | 40% B for 0.5 min, ramp to 95% B over 2.5 min, hold for 0.5 min, return to 40% B[6] |
| Column Temperature | 40°C[6] |
| Autosampler Temp. | 15°C[6] |
| Injection Volume | 10 µL[3] |
| Total Run Time | 4 minutes[6] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Waters Xevo TQ-XS or equivalent triple quadrupole mass spectrometer[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][10] |
| Capillary Voltage | 3.5 kV[6][10] |
| Source Temperature | 150°C[6] |
| Desolvation Temp. | 500°C[6] |
| Desolvation Gas Flow | 900 L/hr[6] |
| Cone Gas Flow | 150 L/hr[6] |
| Collision Gas | Argon[10] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[7] |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hydroxyitraconazole | 721.2 | 408.3 | 52[7] |
| Hydroxyitraconazole-d5 (IS) | 726.2 | 413.3 | Optimize experimentally |
Note: Collision energy should be optimized for the specific instrument being used.
Data Presentation and Quantitative Summary
The developed UPLC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA).[2][5] Key validation parameters are summarized below.
Table 4: Method Validation Summary
| Parameter | Typical Performance |
| Linearity Range | 1.0 - 597.92 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[6][7] |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ)[2] |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ)[2] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[2] |
| Recovery | 80.1% to 107%[2][3] |
| Matrix Effect | Minimal, typically within 85-115%[2][5] |
Visualizations
Experimental Workflow
References
- 1. journals.asm.org [journals.asm.org]
- 2. Multiplex ultra-performance liquid chromatography-tandem mass spectrometry method for simultaneous quantification in human plasma of fluconazole, itraconazole, hydroxyitraconazole, posaconazole, voriconazole, voriconazole-N-oxide, anidulafungin, and caspofungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a fast and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization method for simultaneous quantitation of voriconazole, itraconazole and its active metabolite hydroxyitraconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive and selective quantification of total and free itraconazole and hydroxyitraconazole in human plasma using ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Application Note: Solid Phase Extraction for Itraconazole and its Metabolites
Introduction
Itraconazole (B105839) (ITZ) is a triazole antifungal agent widely used for the treatment of various fungal infections.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several metabolites.[2] The major and active metabolite is hydroxyitraconazole (B3325177) (OH-ITZ), which also possesses antifungal activity.[2] Other identified metabolites include keto-itraconazole (KT-ITZ) and N-desalkyl itraconazole (ND-ITZ).[2] Therapeutic drug monitoring of itraconazole and its active metabolite is crucial for ensuring efficacy and minimizing toxicity due to significant inter-individual variability in its pharmacokinetics.[2]
Quantitative Data Summary
The following tables summarize the performance characteristics of various SPE methods coupled with LC-MS/MS for the quantification of itraconazole and its metabolites.
Table 1: Linearity and Quantification Limits
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Reference |
| Itraconazole | 0.301 - 151.655 | 0.303 | 121.669 | [3] |
| Hydroxyitraconazole | 0.946 - 224.908 | 0.946 | 181.159 | [3] |
| Itraconazole | 1 - 250 | 1 | 250 | [5][6] |
| Hydroxyitraconazole | 1 - 250 | 1 | 250 | [5][6] |
| Itraconazole | 15 - 1500 | 15 | 1500 | [2] |
| Hydroxyitraconazole | 15 - 1500 | 15 | 1500 | [2] |
| Keto-itraconazole | 1 - 100 | 1 | 100 | [2] |
| N-desalkyl itraconazole | 1 - 100 | 1 | 100 | [2] |
| Itraconazole (free) | 0.1 - 10 | 0.1 | 10 | [7] |
| Hydroxyitraconazole (free) | 0.5 - 50 | 0.5 | 50 | [7] |
| Itraconazole (total) | 10 - 5000 | 10 | 5000 | [7] |
| Hydroxyitraconazole (total) | 10 - 5000 | 10 | 5000 | [7] |
Table 2: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Itraconazole | 52.07 | Not Reported | [3] |
| Hydroxyitraconazole | 53.73 | Not Reported | [3] |
| Itraconazole-d9 (B1162045) (IS) | 49.68 | Not Reported | [3] |
| Hydroxyitraconazole-d8 (IS) | 50.16 | Not Reported | [3] |
| Itraconazole (total) | 53.3 - 64.0 | 79.1 - 109.4 | [7] |
| Hydroxyitraconazole (total) | 53.3 - 64.0 | 79.1 - 109.4 | [7] |
| Itraconazole (free) | 81.6 - 98.7 | 81.3 - 99.7 | [7] |
| Hydroxyitraconazole (free) | 81.6 - 98.7 | 81.3 - 99.7 | [7] |
| Itraconazole | > 90 | Not Reported | [8] |
| Hydroxyitraconazole | > 90 | Not Reported | [8] |
Experimental Protocol
This protocol describes a general procedure for the solid phase extraction of itraconazole and its metabolites from human plasma using hydrophilic-lipophilic balance (HLB) cartridges.
Materials:
-
Human plasma samples
-
Itraconazole, Hydroxyitraconazole, and stable isotope-labeled internal standards (e.g., Itraconazole-d9, Hydroxyitraconazole-d8)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ortho-phosphoric acid
-
Formic acid
-
Hydrophilic-Lypophilic Balance (HLB) SPE cartridges
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.[3]
-
In a polypropylene (B1209903) tube, aliquot 300 µL of the plasma sample.[3]
-
Add 50 µL of the internal standard working solution (e.g., itraconazole-d9 and hydroxyitraconazole-d8 in methanol).[3]
-
Add 50 µL of 50% ortho-phosphoric acid solution (v/v) in water and vortex for 30 seconds to mix completely.[3]
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of HPLC-grade water under a constant pressure of 15 psi.[3] Do not allow the cartridges to dry out between steps.
-
-
Sample Loading:
-
Transfer the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of HPLC-grade water to remove any interfering substances.[3]
-
-
Elution:
-
Elute the analytes from the cartridge by adding 1 mL of methanol. This step should be performed twice for complete elution.[3]
-
-
Evaporation and Reconstitution:
-
Evaporate the collected eluent to dryness under a stream of dry nitrogen at 50 °C and 15 psi.[3]
-
Reconstitute the dried residue with 300 µL of the mobile phase (e.g., a mixture of 10 mM ammonium formate buffer and methanol).[3]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 25 µL) of the reconstituted sample into the LC-MS/MS system.[3]
-
Chromatographic separation is typically achieved on a C18 column.[5][9]
-
A common mobile phase composition consists of an aqueous component (e.g., 10 mM ammonium formate with 1% formic acid) and an organic component (e.g., 0.1% formic acid in acetonitrile).[5]
-
Detection and quantification are performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[2]
-
Experimental Workflow
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. A High‐Performance Liquid Chromatographic Assay for the Determination of Itraconazole Concentration Using Solid‐Phase Extraction and Small Sample Volume | Semantic Scholar [semanticscholar.org]
- 5. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive and selective quantification of total and free itraconazole and hydroxyitraconazole in human plasma using ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chromatographic Separation of Itraconazole and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole (B105839) is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections. It undergoes extensive metabolism in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites.[1][2] The major active metabolite is hydroxyitraconazole (B3325177), which exhibits antifungal activity comparable to the parent drug.[3][4] Other significant metabolites include keto-itraconazole and N-desalkyl-itraconazole.[1][2] Accurate and reliable quantification of itraconazole and its metabolites in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic and bioequivalence studies, and drug development. This document provides detailed application notes and protocols for the chromatographic separation of itraconazole and its key metabolites using various analytical techniques.
Chromatographic Methods Overview
High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of itraconazole and its metabolites. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications requiring low detection limits.[1] HPLC and UHPLC methods coupled with UV or fluorescence detection are also widely used, particularly for the analysis of pharmaceutical formulations.[5][6][7]
Experimental Workflow
The general workflow for the analysis of itraconazole and its metabolites in biological samples involves sample preparation, chromatographic separation, and detection. A schematic of this process is presented below.
Quantitative Data Summary
The following tables summarize quantitative data from various validated chromatographic methods for the analysis of itraconazole and its metabolites.
Table 1: HPLC and UHPLC Methods
| Analyte(s) | Method | Column | Mobile Phase | Detection | Retention Time (min) | Linearity (ng/mL) | LOQ (ng/mL) | Ref. |
| Itraconazole | RP-HPLC | Inertsil C18 (250 x 4.6 mm, 5 µm) | Acetonitrile (B52724) : 0.08M TBAHS buffer (60:40, v/v) | UV (225 nm) | 5.617 | - | 2.6 | [5] |
| Itraconazole, Hydroxyitraconazole | RP-HPLC | C18 (250 x 4.6 mm) | [0.01% Triethylamine (pH 2.8) : Acetonitrile (46:54)] : Isopropanol (90:10, v/v) | Fluorescence (Ex: 264 nm, Em: 380 nm) | - | 5.0 - 500 | 5.0 | [6] |
| Itraconazole | UPLC | Agilent Zorbax Eclipse XDB C18 (50 x 4.6 mm, 1.8 µm) | Gradient: Acetonitrile and 0.08M TBAHS buffer | UV (235 nm) | < 10 (total run time) | - | - | [8] |
| Itraconazole | RP-HPLC | Enable C18G (250 x 4.6 mm, 5 µm) | Acetonitrile : 0.1% w/v Acetic Acid (50:50, v/v) | UV (264 nm) | 3.7 | 200 - 600 (µg/mL) | - | [7][9] |
Table 2: LC-MS/MS Methods
| Analyte(s) | Method | Column | Mobile Phase | Detection | Retention Time (min) | Linearity (ng/mL) | LOQ (ng/mL) | Ref. |
| Itraconazole, Hydroxyitraconazole | UPLC-MS/MS | Agilent Zorbax SB-C18 (50 x 2.1 mm, 3.5 µm) | A: 10 mM Ammonium (B1175870) formate (B1220265) + 1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile (Gradient) | ESI+ | Itra: 2.3, OH-Itra: 1.8 | 1 - 250 | 1 | [10][11] |
| Itraconazole, OH-Itra, Keto-Itra, ND-Itra | LC-MS/MS | ODS (3 µm particle size) | Acetic acid and Acetonitrile solution (pH 6.0) | ESI+ | < 10 (total run time) | Itra/OH-Itra: 15-1500, Keto/ND-Itra: 1-100 | Itra/OH-Itra: 15, Keto/ND-Itra: 1 | [1] |
| Itraconazole, Hydroxyitraconazole | LC-MS/MS | - | - | ESI+ | - | Itra: 0.301-151.655, OH-Itra: 0.946-224.908 | Itra: 0.303, OH-Itra: 0.946 | [12] |
| Itraconazole, OH-Itra, Keto-Itra, ND-Itra | LC-MS/MS | - | - | - | - | 1 - 1500 | 5 | [2] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Itraconazole and Hydroxyitraconazole in Human Plasma
This protocol is based on a validated method for the simultaneous quantification of itraconazole and hydroxyitraconazole in human plasma.[10][11]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a 96-well plate, add 50 µL of internal standard working solution (e.g., Itraconazole-d5 and Hydroxyitraconazole-d5 in methanol).
-
Add 400 µL of 0.5% formic acid in acetonitrile to precipitate proteins.
-
Vortex the plate for 1 minute at 1800 rpm.
-
Centrifuge the plate at 3500 rpm for 5 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
2. Chromatographic Conditions
-
Instrument: Waters I-Class UPLC system connected to a Waters Xevo TQ-XS mass spectrometer.[10]
-
Column: Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm.[10]
-
Mobile Phase A: 10 mM ammonium formate in water with 1% formic acid.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Flow Rate: 0.500 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Autosampler Temperature: 15°C.[10]
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start at 40% B, hold for 0.5 min.
-
Ramp to 95% B over 2.5 min.
-
Hold at 95% B for 0.5 min.
-
Return to 40% B.
-
Total run time: 4 minutes.[10]
-
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
Protocol 2: HPLC-UV Analysis of Itraconazole in Bulk and Capsule Dosage Forms
This protocol is adapted from a method for the determination of itraconazole in pharmaceutical formulations.[7]
1. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of itraconazole reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution to obtain concentrations in the range of 200-600 µg/mL.
-
Sample Solution (from capsules): Weigh the contents of 20 capsules and calculate the average weight. Transfer a quantity of powder equivalent to 100 mg of itraconazole to a 100 mL volumetric flask. Add approximately 50 mL of mobile phase, sonicate for 30 minutes, and then dilute to the mark with mobile phase. Filter the solution through a 0.45 µm filter. Further dilute to an appropriate concentration within the calibration range.[9]
2. Chromatographic Conditions
-
Instrument: A standard HPLC system with a UV detector.
-
Column: Enable C18G (250 x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.1% w/v glacial acetic acid in water.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 264 nm.[7]
-
Injection Volume: 20 µL.[7]
-
Elution Mode: Isocratic.[7]
3. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of itraconazole in the sample solution from the calibration curve.
Conclusion
The protocols and data presented provide a comprehensive resource for the chromatographic separation and quantification of itraconazole and its metabolites. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. For therapeutic drug monitoring and pharmacokinetic studies in biological matrices, LC-MS/MS is the preferred technique due to its high sensitivity and selectivity. For quality control of pharmaceutical formulations, HPLC with UV detection offers a robust and reliable alternative. Proper method validation should always be performed to ensure the accuracy and precision of the results.
References
- 1. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of itraconazole and its active metabolite in plasma by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of itraconazole and hydroxy-itraconazole in sera using high-performance-liquid-chromatography and a bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Rapid liquid chromatographic determination of itraconazole and its production impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajpaonline.com [ajpaonline.com]
- 10. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of (2R,4S)-Hydroxy Itraconazole-d8
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the detection and quantification of (2R,4S)-Hydroxy Itraconazole-d8, a deuterated internal standard for the active metabolite of the antifungal agent Itraconazole (B105839). The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, providing high selectivity and sensitivity for bioanalytical applications. This document provides optimized mass spectrometry parameters, a comprehensive experimental protocol, and a workflow for sample analysis, intended for researchers, scientists, and drug development professionals.
Introduction
Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of fungal infections.[1] It is extensively metabolized in the liver to a number of metabolites, with hydroxy itraconazole being the major active metabolite.[2] Accurate quantification of itraconazole and its metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS, as it compensates for matrix effects and variability in sample processing. This application note provides a robust and reliable method for the analysis of this compound.
Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection of this compound, alongside those for the non-deuterated Hydroxy Itraconazole and Itraconazole for a comprehensive analytical method. The parameters for the deuterated internal standard are based on published data for the precursor and product ions, with the declustering potential and collision energy adapted from the non-deuterated analog as a starting point for optimization.
Table 1: Optimized Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| Itraconazole | 705.3 | 392.3[3] | 130.00 | 51.00 |
| Hydroxy Itraconazole | 721.2 | 408.3[3] | 94.00 | 52.00 |
| This compound | 729.4 | 416.5 [4] | 94.00 | 52.00 |
Note: Declustering Potential (DP) and Collision Energy (CE) for this compound are recommended starting values based on the non-deuterated Hydroxy Itraconazole. Instrument-specific optimization is recommended for optimal performance.
Experimental Protocol
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting itraconazole and its metabolites from plasma samples.[5]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of a working solution of this compound in methanol.
-
Add 300 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Table 3: Mass Spectrometry Source and Gas Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Temperature | 500°C |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Experimental Workflow
The following diagram illustrates the experimental workflow from sample receipt to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
Application of (2R,4S)-Hydroxy Itraconazole-d8 in Pharmacokinetic Studies: Application Notes and Protocols
(2R,4S)-Hydroxy Itraconazole-d8 is a deuterated analog of the active metabolite of the antifungal agent itraconazole (B105839). Its application as an internal standard in pharmacokinetic (PK) studies is crucial for the accurate and precise quantification of (2R,4S)-hydroxy itraconazole in biological matrices. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in pharmacokinetic analysis.
Application Notes
The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Deuterated standards are ideal internal standards because they exhibit nearly identical physicochemical properties to the analyte of interest, including extraction recovery, ionization efficiency, and chromatographic retention time.[2] This co-elution and similar behavior in the mass spectrometer allow for effective correction of matrix effects and variations during sample preparation and analysis, leading to enhanced accuracy and precision of the analytical method.[1][3]
Itraconazole is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system to form its major active metabolite, hydroxy itraconazole.[4][5] This metabolite exhibits significant antifungal activity and its plasma concentrations are often higher than those of the parent drug.[6] Therefore, the simultaneous quantification of both itraconazole and hydroxy itraconazole is essential for a comprehensive pharmacokinetic assessment and for therapeutic drug monitoring.[7] The stereoisomeric nature of hydroxy itraconazole further necessitates the use of a specific labeled standard for accurate quantification of the (2R,4S) isomer.
The primary application of this compound is as an internal standard in the development and validation of bioanalytical methods for the determination of (2R,4S)-hydroxy itraconazole in various biological samples, most commonly plasma and serum.[8] These methods are fundamental to a wide range of pharmacokinetic studies, including:
-
Bioavailability and Bioequivalence Studies: To compare different formulations of itraconazole.
-
Drug-Drug Interaction Studies: To investigate the influence of co-administered drugs on the metabolism of itraconazole.[8]
-
Pharmacokinetic Studies in Special Populations: To understand the disposition of itraconazole and its active metabolite in specific patient groups.
-
Therapeutic Drug Monitoring: To optimize dosing regimens for patients receiving itraconazole therapy.
The workflow for a typical pharmacokinetic study leveraging a deuterated internal standard is depicted below.
The logical relationship for the use of a deuterated internal standard in ensuring accurate quantification is illustrated in the following diagram.
Experimental Protocols
A detailed protocol for the quantification of (2R,4S)-hydroxy itraconazole in human plasma using this compound as an internal standard is provided below. This protocol is based on common LC-MS/MS methods for itraconazole and its metabolites.[8][9][10]
Materials and Reagents
-
(2R,4S)-Hydroxy Itraconazole reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and the deuterated internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution of the reference standard with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the primary stock solution of the internal standard with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the respective tubes.
-
For calibration standards, add the appropriate amount of working standard solution. For QCs and unknown samples, add a corresponding volume of the 50:50 acetonitrile/water mixture.
-
Add 20 µL of the internal standard working solution to all tubes except for the blank plasma.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to all tubes to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(2R,4S)-Hydroxy Itraconazole: Precursor ion > Product ion (e.g., m/z 721.3 > 408.2)
-
This compound: Precursor ion > Product ion (e.g., m/z 729.3 > 416.2)
-
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.
-
Data Analysis and Quantification
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model (e.g., 1/x²).
-
Determine the concentration of (2R,4S)-hydroxy itraconazole in the QC and unknown samples from the calibration curve.
Data Presentation
The following table presents representative pharmacokinetic parameters of hydroxy itraconazole from a hypothetical study where this compound was used as the internal standard.
| Pharmacokinetic Parameter | Unit | Mean (n=12) | Standard Deviation (SD) | Coefficient of Variation (%CV) |
| Cmax (Maximum Concentration) | ng/mL | 450.8 | 95.2 | 21.1 |
| Tmax (Time to Cmax) | h | 4.0 | 1.5 | 37.5 |
| AUC0-t (Area Under the Curve) | ng·h/mL | 6890 | 1450 | 21.0 |
| AUC0-inf (AUC to Infinity) | ng·h/mL | 7350 | 1620 | 22.0 |
| t1/2 (Elimination Half-life) | h | 28.5 | 6.3 | 22.1 |
This data is for illustrative purposes only and does not represent actual study results.
The low coefficient of variation for key parameters such as Cmax and AUC demonstrates the high precision afforded by the use of a deuterated internal standard in the bioanalytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. The clinical pharmacokinetics of itraconazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC Gradient for Itraconazole Metabolite Separation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the liquid chromatography (LC) gradient for the separation of itraconazole (B105839) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of itraconazole that require chromatographic separation? A1: The primary active metabolite is hydroxyitraconazole (B3325177) (OH-ITZ), which has similar antifungal properties to the parent drug.[1] Other significant metabolites that are often monitored, particularly in drug-drug interaction studies, include keto-itraconazole (keto-ITZ) and N-desalkyl itraconazole (ND-ITZ).[2]
Q2: What type of LC column is most effective for separating itraconazole and its metabolites? A2: Reversed-phase C18 columns are widely used and effective for this separation.[3] Specific examples cited in successful methods include Agilent Zorbax SB-C18 and Zorbax Eclipse XDB C18 columns.[4][5] The choice of a column with sub-2 µm particles (UPLC) can significantly reduce analysis time while maintaining good resolution.[6]
Q3: What are the typical mobile phase compositions for this analysis? A3: A common approach involves a gradient elution using an aqueous mobile phase (A) and an organic mobile phase (B). Mobile phase A is often water with an additive like ammonium (B1175870) formate (B1220265) and/or formic acid to control pH and improve peak shape.[4] Mobile phase B is typically an organic solvent such as acetonitrile (B52724), often with a small amount of formic acid.[4]
Q4: How can I reduce long run times and sample carryover, which are common issues with itraconazole? A4: Long run times and carryover are frequent challenges due to itraconazole's poor solubility.[4] To address this, you can use shorter columns with smaller particle sizes (UPLC/UHPLC technology) to speed up the analysis.[6] To combat carryover, incorporate a high-percentage organic solvent wash at the end of the gradient to flush the column and injection system thoroughly.[4] Optimizing the needle wash solvent and procedure is also critical. Some methods employ a repeated gradient to ensure any remaining compound is eluted before the next injection.[4]
Troubleshooting Guide
Problem: Poor peak resolution between itraconazole and its metabolites.
Q: My peaks for itraconazole and hydroxyitraconazole are co-eluting or not baseline separated. How can I improve the resolution? A:
-
Adjust the Gradient Slope: A shallower gradient (i.e., a slower increase in the percentage of organic mobile phase) will increase the time analytes spend on the column, often improving resolution.
-
Modify Initial Conditions: Start the gradient with a lower percentage of organic solvent. This can enhance the retention and separation of earlier eluting compounds like hydroxyitraconazole.[4]
-
Change Organic Solvent: While acetonitrile is common, substituting it with or mixing it with methanol (B129727) can alter selectivity and may improve the separation of critical pairs.
-
Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, but it may also affect selectivity. Experiment with temperatures in the range of 30-50°C.
-
Check Mobile Phase pH: Ensure the pH is controlled and consistent, as small changes can affect the ionization state and retention of the analytes. The use of formic acid or ammonium formate helps maintain a stable, low pH.[4]
Problem: Asymmetric or distorted peak shapes.
Q: I am observing significant peak tailing for itraconazole. What is the cause and how can I fix it? A:
-
Suppress Silanol (B1196071) Interactions: Peak tailing can occur due to interactions between the basic itraconazole molecule and acidic silanol groups on the silica-based column packing.[7] Using a mobile phase with a low pH (e.g., adding 0.1% formic acid) helps suppress the ionization of silanols, minimizing these secondary interactions.[4][7]
-
Use a High-Purity Column: Modern, high-purity silica (B1680970) columns have fewer exposed silanol groups and are less prone to causing peak tailing.[7]
-
Avoid Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[7] Try reducing the injection volume or sample concentration.
-
Check for Contamination: A contaminated guard column or analytical column inlet can also cause peak shape issues. Try flushing the column or replacing the guard column.
Problem: Inconsistent retention times.
Q: My retention times are shifting from one injection to the next. What could be the problem? A:
-
Ensure Proper Column Equilibration: This is a primary cause of retention time drift in gradient elution. Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before the next injection.[5] A good rule of thumb is to allow 5-10 column volumes for equilibration.
-
Check for Leaks: Inspect the system for any leaks, as this can cause fluctuations in flow rate and pressure, leading to unstable retention times.
-
Verify Mobile Phase Composition: Ensure mobile phases are properly mixed and degassed. Evaporation of the more volatile organic solvent over time can alter the mobile phase composition and affect retention.
-
Maintain Stable Column Temperature: Use a column oven to ensure a constant and stable temperature, as fluctuations can cause retention times to shift.[3]
Experimental Protocols
Below is a representative LC-MS/MS protocol synthesized from published methods for the analysis of itraconazole and its metabolites in human plasma.[2][4]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a 96-well plate.
-
Add 50 µL of an internal standard solution (e.g., 100 ng/mL of deuterated itraconazole, ITZ-D5).[4]
-
Precipitate proteins by adding 400 µL of acetonitrile containing 0.5% formic acid.[4]
-
Vortex the plate for 1 minute and then centrifuge at 3500 rpm for 5 minutes.[4]
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Method Parameters
-
LC System: Waters I-Class UPLC[4]
-
Mass Spectrometer: Waters Xevo TQ-XS[4]
-
Column: Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm[4]
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[4]
-
Flow Rate: 0.500 mL/min[4]
-
Gradient Program:
-
0.0-0.5 min: Hold at 40% B
-
0.5-3.0 min: Ramp linearly from 40% to 95% B
-
3.0-3.5 min: Hold at 95% B (column wash)
-
3.5-4.0 min: Return to 40% B and equilibrate[4]
-
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[8]
Data Presentation
The following tables summarize typical LC parameters and resulting retention times for itraconazole and hydroxyitraconazole from different validated methods.
Table 1: Comparison of LC Methods for Itraconazole Analysis
| Parameter | Method 1[4] | Method 2[5] |
| Column | Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm | Agilent Zorbax Eclipse XDB C18, 4.6x50mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Formate, 1% Formic Acid in Water | 0.08M Tetrabutylammonium Hydrogen Sulfate Buffer |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Flow Rate | 0.5 mL/min | 2.5 mL/min |
| Total Run Time | 4.0 min | 10.0 min |
Table 2: Example Retention Times (RT)
| Analyte | Retention Time (Method 1)[4] |
| Hydroxyitraconazole (OH-ITZ) | 1.8 min |
| Itraconazole (ITZ) | 2.3 min |
Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting common LC separation issues encountered during the analysis of itraconazole and its metabolites.
Caption: Troubleshooting workflow for common LC separation issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Rapid liquid chromatographic determination of itraconazole and its production impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
reducing matrix effects in hydroxy itraconazole bioanalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the bioanalysis of hydroxy itraconazole (B105839).
Troubleshooting Guide
High variability, poor sensitivity, and inconsistent results in the bioanalysis of hydroxy itraconazole are often attributable to matrix effects. This guide provides a systematic approach to identifying and mitigating these issues.
| Observed Problem | Potential Cause | Recommended Solution |
| High Variability in Quality Control (QC) Samples | Inconsistent ion suppression or enhancement across different wells/samples. This is often due to varying levels of phospholipids (B1166683) or other matrix components.[1] | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for hydroxy itraconazole (e.g., hydroxy itraconazole-d5) is highly recommended as it co-elutes and experiences similar matrix effects, thereby providing effective normalization. - Optimize Sample Preparation: Switch to a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner extract.[2][3] - Phospholipid Removal: Incorporate a specific phospholipid removal step, such as using phospholipid removal plates or cartridges. |
| Low Analyte Response / Poor Sensitivity | Ion Suppression: Co-eluting matrix components, especially phospholipids, can suppress the ionization of hydroxy itraconazole in the mass spectrometer source.[4] | - Improve Chromatographic Separation: Modify the LC gradient to separate hydroxy itraconazole from the regions where matrix components elute. A post-column infusion experiment can identify these suppression zones.[4] - Enhance Sample Cleanup: Employ SPE or LLE to remove a larger portion of interfering matrix components compared to Protein Precipitation (PPT).[2][3] - Change Ionization Mode: If using Electrospray Ionization (ESI), consider switching from positive to negative mode (if the analyte ionizes) or to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects. |
| Poor Peak Shape (Tailing or Fronting) | Matrix Overload: High concentrations of matrix components can overload the analytical column. Analyte Adsorption: Itraconazole and its metabolites can be "sticky" and adsorb to surfaces.[5] | - Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of matrix components being injected. - Optimize Mobile Phase: Adjusting the pH or organic content of the mobile phase can improve peak shape. - Use Silanized Vials/Plates: To prevent adsorption, use sample vials and collection plates that have been silanized.[5] |
| Inconsistent Retention Times | Column Fouling: Accumulation of phospholipids and other matrix components on the column can alter its chemistry and affect retention. | - Implement a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. - Thorough Column Washing: Incorporate a robust column wash step at the end of each run with a strong organic solvent to elute retained interferences. |
| Carryover | Poor Solubility: Itraconazole and hydroxy itraconazole have poor solubility, which can lead to carryover in the autosampler and LC system.[6] | - Optimize Autosampler Wash: Use a strong wash solvent mixture for the autosampler needle and injection port. A wash containing a mixture of methanol (B129727), acetonitrile (B52724), and isopropanol (B130326) with a small amount of acid can be effective.[6] - "Blank" Injections: Injecting one or two blank samples after high-concentration samples can help wash out any residual analyte. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in hydroxy itraconazole bioanalysis.
Caption: A decision tree for troubleshooting common bioanalytical issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of matrix effects in hydroxy itraconazole bioanalysis?
The primary cause of matrix effects, particularly ion suppression, in LC-MS/MS bioanalysis of plasma samples is the presence of endogenous phospholipids from cell membranes.[4] These compounds are often co-extracted with the analyte and can interfere with the ionization process in the mass spectrometer, leading to reduced sensitivity and poor reproducibility.
Q2: How can I quantitatively assess the matrix effect for my method?
The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
A value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
Q3: Which sample preparation technique is best for minimizing matrix effects?
While Protein Precipitation (PPT) is a simple and fast technique, it is generally less effective at removing matrix components like phospholipids. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are more effective at providing a cleaner sample extract and thus are better for minimizing matrix effects.[2][3][7] Supported Liquid Extraction (SLE) is another effective technique that combines elements of LLE in a 96-well plate format.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary?
While not strictly mandatory, the use of a SIL-IS (e.g., hydroxy itraconazole-d5) is highly recommended and is considered the gold standard in quantitative bioanalysis. An SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and is affected by matrix effects in the same way. This allows for accurate correction of any signal suppression or enhancement, significantly improving the accuracy and precision of the assay.
Q5: My recovery is low. What can I do to improve it?
Low recovery can be due to several factors. For Protein Precipitation, ensure the precipitating solvent and its ratio to the plasma are optimized. For Liquid-Liquid Extraction, adjust the pH of the sample and the choice of organic solvent to ensure the analyte is in a neutral form and partitions efficiently.[3] For Solid-Phase Extraction, ensure the sorbent type is appropriate for hydroxy itraconazole, and optimize the wash and elution steps to prevent premature elution of the analyte or incomplete elution from the cartridge.
Experimental Protocols & Data
Comparison of Sample Preparation Methods
The choice of sample preparation method is a critical step in reducing matrix effects. Below is a summary of common techniques with typical performance metrics for hydroxy itraconazole analysis.
| Method | General Principle | Typical Recovery (%) | Matrix Effect Mitigation | Throughput |
| Protein Precipitation (PPT) | Proteins are precipitated from plasma using an organic solvent (e.g., acetonitrile with formic acid). The supernatant is then analyzed.[6] | 60 - 85 | Low to Moderate (Phospholipids are not effectively removed) | High |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned from the aqueous plasma into an immiscible organic solvent based on polarity and pH.[3][5] | 70 - 90 | Good (Removes many polar interferences and some phospholipids) | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | > 85 | Excellent (Highly effective at removing salts, proteins, and phospholipids) | Moderate to High (with automation) |
Detailed Methodologies
1. Protein Precipitation (PPT) Protocol
This method is rapid but provides the least sample cleanup.
-
To 100 µL of plasma sample in a 96-well plate, add 50 µL of internal standard solution (e.g., 100 ng/mL hydroxy itraconazole-d5 in methanol).
-
Add 400 µL of precipitating solvent (e.g., acetonitrile with 0.5% formic acid).[6]
-
Vortex the plate for 1 minute.
-
Centrifuge the plate at 3500 rpm for 5 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE) Protocol
This method offers a cleaner extract than PPT.
-
To 200 µL of plasma sample, add the internal standard.
-
Alkalinize the plasma sample by adding a small volume of a basic solution (e.g., 50 µL of 1M sodium carbonate) to neutralize hydroxy itraconazole.
-
Add 1 mL of an immiscible organic solvent (e.g., a 3:2 v/v mixture of 2,2,4-trimethylpentane (B7799088) and dichloromethane).[3][5]
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for injection.
3. Solid-Phase Extraction (SPE) Protocol
This method provides the cleanest extracts and is highly recommended for minimizing matrix effects.
-
Condition the SPE Cartridge (e.g., a hydrophilic-lipophilic balanced polymer cartridge): Add 1 mL of methanol, followed by 1 mL of water.
-
Load the Sample: Mix 300 µL of plasma with the internal standard and 50 µL of 50% orthophosphoric acid. Load this mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elute: Elute the hydroxy itraconazole and internal standard with 1-2 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.
Sample Preparation Workflow Diagram
The following diagram outlines the general workflow for the three main sample preparation techniques.
Caption: Comparison of PPT, LLE, and SPE workflows.
References
- 1. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic method for the determination of plasma itraconazole and its hydroxy metabolite in pharmacokinetic/bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ionization of Deuterated Standards in Mass Spectrometry
Welcome to the technical support center for the use of deuterated internal standards in mass spectrometry. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals resolve common issues and enhance the ionization efficiency of deuterated standards in their LC-MS experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard?
Deuterated internal standards are considered the "gold standard" for quantitative analysis in mass spectrometry.[1] Because they are chemically almost identical to the analyte, they exhibit nearly the same behavior during sample preparation, chromatography, and ionization.[2][3] This allows them to effectively compensate for variability, including matrix effects and fluctuations in instrument response, leading to enhanced accuracy, precision, and reproducibility.[1][2]
Q2: What is the "chromatographic isotope effect" and why does my deuterated standard elute earlier than my analyte?
The "chromatographic isotope effect" refers to the phenomenon where a deuterated compound has a slightly different retention time than its non-deuterated counterpart, often eluting slightly earlier in reversed-phase chromatography.[4][5] This occurs because the substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to minor changes in the molecule's physicochemical properties, such as lipophilicity, affecting its interaction with the stationary phase.[4][6] While often minimal, this shift can become problematic if it leads to differential ion suppression.[7]
Q3: What is ion suppression and how does it affect my deuterated standard?
Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., salts, phospholipids) reduce the ionization efficiency of the analyte and internal standard in the MS source.[8][9] Ideally, the deuterated standard co-elutes perfectly with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.[9] However, if a chromatographic shift is present, the analyte and the standard may be affected differently by the matrix, leading to inaccurate and imprecise results.[6][7]
Q4: My deuterated standard's signal is significantly lower than the analyte's, even at the same concentration. Is this normal?
Yes, it is not uncommon for a deuterated standard to have a different ionization efficiency and thus a lower signal intensity compared to its non-deuterated analog. This can be due to the deuterium isotope effect influencing the ionization process. While a stable isotope-labeled internal standard is expected to behave similarly, it may not be identical. The key is that the response ratio between the analyte and the standard is consistent and reproducible across the calibration curve.
Q5: Can the position of the deuterium labels on the molecule affect my results?
Absolutely. The stability of the deuterium labels is critical. If deuterium atoms are placed on chemically labile positions (e.g., on hydroxyl (-OH) or amine (-NH) groups), they can exchange with hydrogen atoms from the solvent or matrix.[10][11] This "back-exchange" can decrease the internal standard signal and create a false signal for the unlabeled analyte, leading to inaccurate quantification.[5][12] It is crucial to use standards where deuterium labels are on stable positions, such as aromatic rings or the carbon backbone.[13][14]
Troubleshooting Guide
This guide addresses specific issues encountered during the use of deuterated standards in MS.
Issue 1: Poor or Low Signal Intensity
Low signal intensity for your deuterated standard can compromise the sensitivity and reliability of your assay.
Possible Causes & Solutions:
-
Suboptimal Ion Source Parameters: The settings of your ion source (e.g., ESI or APCI) are critical for efficient ion generation.
-
Troubleshooting Steps:
-
Perform a systematic optimization of key source parameters. This is often done by infusing a solution of the deuterated standard directly into the mass spectrometer.[4]
-
Optimize the spray voltage to ensure a stable spray and maximize ion current.[4]
-
Adjust nebulizer and drying gas flows to promote efficient desolvation of droplets.[4]
-
Optimize the drying gas temperature to aid desolvation without causing thermal degradation of the standard.[4]
-
Fine-tune the cone/orifice voltage (declustering potential) to maximize the precursor ion signal and prevent in-source fragmentation.[13][15]
-
-
-
Inefficient Mobile Phase Composition: The mobile phase composition, including pH and additives, directly influences ionization efficiency in ESI.
-
Troubleshooting Steps:
-
For basic compounds (positive ion mode): Add a small amount of a weak acid like formic acid (typically 0.1%) to the mobile phase to promote protonation ([M+H]+).[6]
-
For acidic compounds (negative ion mode): Add a weak base like ammonium (B1175870) hydroxide (B78521) or use a buffer like ammonium acetate (B1210297) to facilitate deprotonation ([M-H]-).[16]
-
Evaluate different organic solvents (e.g., methanol (B129727) vs. acetonitrile), as they can affect desolvation and ionization efficiency differently.[17]
-
-
-
Significant Ion Suppression: Co-eluting components from the sample matrix are interfering with the ionization of your standard.
-
Troubleshooting Steps:
-
Assess the degree of ion suppression using a post-column infusion experiment (see Protocol 3). This will identify if the standard is eluting in a region of high suppression.[8]
-
Improve sample cleanup procedures (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components.[9]
-
Modify the chromatography to move the standard's retention time away from the suppression zone.
-
If possible, dilute the sample to reduce the concentration of matrix components.[9]
-
-
Issue 2: Chromatographic Shift Between Analyte and Standard
The deuterated standard and the analyte do not co-elute, which can lead to differential matrix effects and inaccurate quantification.[6]
Possible Causes & Solutions:
-
Deuterium Isotope Effect: As described in the FAQs, this is the most common cause.[4]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the standard to confirm the extent of the separation.[18]
-
Optimize Chromatography:
-
Mobile Phase: Make small adjustments to the organic solvent percentage (e.g., ± 2-5%).[18]
-
Gradient: For gradient methods, try a shallower gradient, as this can improve the co-elution of closely related compounds.[18]
-
Temperature: Adjust the column temperature in increments of 5-10°C. This can alter retention characteristics and potentially reduce the separation.[18]
-
-
Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can be used to ensure the analyte and standard peaks merge, effectively forcing co-elution and mitigating differential matrix effects.[6]
-
Consider an Alternative Standard: If optimization fails, using an internal standard labeled with ¹³C or ¹⁵N is an excellent alternative, as these isotopes typically do not cause a noticeable chromatographic shift.[4][11]
-
-
Issue 3: Inaccurate or Irreproducible Quantification
Results are biased or show poor precision despite using a deuterated internal standard.
Possible Causes & Solutions:
-
Presence of Unlabeled Analyte in Standard: The deuterated standard material may contain a small amount of the non-deuterated analyte as an impurity.
-
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity of the standard.[13] A purity of >98% is typically recommended.[2]
-
Analyze the Standard Alone: Inject a high-concentration solution of the internal standard and monitor the mass transition for the unlabeled analyte. A significant signal indicates contamination.[10][13]
-
-
-
Deuterium-Hydrogen Exchange: The labels are not stable under the experimental conditions.
-
Troubleshooting Steps:
-
Check Label Position: Ensure the standard is labeled on stable positions (carbon backbone) and not on exchangeable sites like -OH or -NH.[13][14]
-
Avoid Harsh pH: Storing or analyzing standards in highly acidic or basic solutions can promote D-H exchange.[10][19]
-
Perform Stability Test: Incubate the deuterated standard in the sample matrix under your experimental conditions and monitor for any increase in the unlabeled analyte's signal over time.[10]
-
-
-
Differential Matrix Effects: The analyte and standard experience different levels of ion suppression or enhancement due to incomplete co-elution.
-
Troubleshooting Steps:
-
This issue is directly linked to the chromatographic shift. Follow the steps outlined in Issue 2 to achieve co-elution. Complete peak overlapping is critical to ensure both compounds experience the same matrix effects.[6]
-
-
Quantitative Data Summary
Table 1: General ESI Source Parameter Ranges for Optimization
This table provides typical starting ranges for optimizing ESI source parameters. The optimal values are compound and instrument-dependent.[4]
| Parameter | Positive Ion Mode Range | Negative Ion Mode Range | Purpose |
| Spray Voltage (kV) | 3.0 - 5.0 | -2.5 to -4.5 | Establishes a stable electrospray. |
| Drying Gas Temp. (°C) | 200 - 350 | 200 - 350 | Ensures efficient desolvation without thermal degradation. |
| Drying Gas Flow (L/min) | 4 - 12 | 4 - 12 | Aids in solvent evaporation from charged droplets. |
| Nebulizer Gas (psi) | 30 - 60 | 30 - 60 | Assists in droplet formation. |
| Declustering Potential (V) | 20 - 100 | -20 to -100 | Prevents ion clustering and in-source fragmentation. |
Table 2: Effect of Mobile Phase Additives on Ionization Efficiency
The choice of additive is crucial for promoting efficient ionization.
| Additive | Typical Concentration | Ion Mode | Effect on Ionization |
| Formic Acid | 0.1% (v/v) | Positive | Promotes protonation ([M+H]+) for basic/neutral molecules.[6] |
| Acetic Acid | 0.1% (v/v) | Positive / Negative | Can be used for protonation or to form acetate adducts.[20] |
| Ammonium Hydroxide | 0.1% (v/v) | Negative | Promotes deprotonation ([M-H]-) for acidic molecules. |
| Ammonium Formate | 5 - 10 mM | Positive / Negative | Acts as a buffer and can improve peak shape and signal intensity.[16] |
| Ammonium Acetate | 5 - 10 mM | Positive / Negative | Common buffer for both modes; can form adducts ([M+CH3COO]-).[16] |
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters
Objective: To determine the optimal ESI source settings for maximizing the signal of the deuterated internal standard.
Methodology:
-
Prepare Infusion Solution: Create a solution of the deuterated standard (e.g., 100-500 ng/mL) in a solvent that mimics the initial mobile phase conditions of your LC method.[15]
-
Direct Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer's ESI source at a low, constant flow rate (e.g., 5-10 µL/min).[4]
-
Parameter Optimization (One-Factor-at-a-Time): a. Begin with the instrument manufacturer's default parameters.[4] b. Spray Voltage: While infusing, gradually adjust the spray voltage. Record the value that provides the highest and most stable signal intensity. c. Nebulizer Gas: At the optimal spray voltage, vary the nebulizer gas pressure and record the optimal setting. d. Drying Gas: Sequentially optimize the drying gas flow rate and then the temperature, always monitoring for maximum signal intensity. e. Declustering Potential / Cone Voltage: This is a critical parameter. Ramp this voltage across a range to find the value that maximizes the precursor ion signal without causing it to fragment.[15]
-
Verification: Confirm the optimized parameters using a solution containing both the analyte and the deuterated standard.
Protocol 2: Evaluation of Chromatographic Co-elution
Objective: To confirm that the analyte and its deuterated internal standard have identical retention times.
Methodology:
-
Prepare Solutions:
-
Solution A: Analyte standard only.
-
Solution B: Deuterated internal standard only.
-
Solution C: A mix of both the analyte and the internal standard.[9]
-
-
LC-MS Analysis: Inject all three solutions onto the LC-MS system using the intended chromatographic method.
-
Data Analysis:
-
Determine the retention time (RT) of the analyte from Solution A and the standard from Solution B.
-
Overlay the chromatograms for the analyte and standard mass transitions from the injection of Solution C.
-
Visually inspect for any separation between the two peak apexes. A significant difference indicates a chromatographic shift that may need to be addressed.[18]
-
Protocol 3: Assessment of Matrix Effects via Post-Column Infusion
Objective: To identify regions of ion suppression or enhancement across the chromatographic run.
Methodology:
-
Setup Infusion: Use a T-junction to introduce a constant, low flow of a solution containing the deuterated standard into the LC flow path after the analytical column but before the mass spectrometer inlet.[13]
-
Inject Blank Matrix: Inject an extracted blank matrix sample (a sample known to be free of the analyte and standard) onto the LC system.
-
Monitor Signal: Continuously monitor the signal of the deuterated standard.
-
Data Analysis: A stable, flat baseline will be observed for the standard's signal. Any dips or peaks in this baseline indicate regions of ion suppression or enhancement, respectively, caused by eluting matrix components. By comparing the retention time of your analyte with these regions, you can determine if matrix effects are a likely issue.[8][13]
Visualizations (Graphviz DOT)
Caption: Workflow for troubleshooting low signal intensity.
Caption: Workflow for addressing chromatographic shifts.
Caption: Factors influencing ionization efficiency in LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. myadlm.org [myadlm.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Effect of organic mobile phase composition on signal responses for selected polyalkene additive compounds by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Effect of mobile phase additives on qualitative and quantitative analysis of ginsenosides by liquid chromatography hybrid quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Itraconazole LC-MS/MS Analysis
Welcome to the technical support center for troubleshooting issues related to the LC-MS/MS analysis of itraconazole (B105839). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common challenges, with a particular focus on carryover.
Frequently Asked Questions (FAQs)
Q1: What makes itraconazole prone to carryover in LC-MS/MS systems?
A1: Itraconazole is a large, hydrophobic molecule with poor aqueous solubility. This chemical nature causes it to adsorb onto various surfaces within the LC-MS/MS system, such as tubing, injector components, the analytical column, and the mass spectrometer's ion source. This adsorption leads to its gradual release in subsequent blank or low-concentration sample injections, resulting in carryover.
Q2: How can I distinguish between carryover and system contamination?
A2: A simple diagnostic experiment can differentiate between carryover and contamination. Inject a high-concentration itraconazole standard followed by a series of three or more blank injections.
-
Classic Carryover: You will observe a sequential decrease in the itraconazole peak area with each subsequent blank injection.[1]
-
Contamination: The itraconazole peak area will remain relatively constant across all blank injections. This suggests a contaminated solvent, reagent, or system component.[2]
Q3: What is a good starting point for a strong needle wash solution for itraconazole analysis?
A3: A highly effective strong needle wash for itraconazole consists of a mixture of Methanol:Acetonitrile:2-propanol:formic acid in a ratio of 30:30:40:0.5 (v/v/v/v).[3] It is recommended to use a generous wash volume, for instance, 1000 µL, after each injection.[3]
Q4: Can mobile phase additives help in reducing itraconazole carryover?
A4: Yes, mobile phase additives can influence the retention and elution of itraconazole, thereby affecting carryover. Using a mobile phase with appropriate pH and ionic strength can help in achieving better peak shapes and reducing tailing, which can be a factor in carryover. For instance, the addition of a buffer like ammonium (B1175870) formate (B1220265) can improve peak shape. The use of acidic modifiers like formic acid is also common to ensure good ionization in positive ESI mode and can help in keeping itraconazole protonated and less likely to interact with silanols on the column stationary phase.
Troubleshooting Guides
Guide 1: Systematic Diagnosis of Itraconazole Carryover
This guide provides a systematic approach to identifying the source of carryover in your LC-MS/MS system.
Experimental Protocol: Systematic Component Analysis
-
Initial Assessment:
-
Inject a high-concentration itraconazole standard.
-
Inject at least three consecutive blank samples (matrix without the analyte).
-
Analyze the peak area of itraconazole in the blank injections. A decreasing trend indicates carryover.
-
-
Isolate the LC System from the MS:
-
Disconnect the LC flow from the mass spectrometer.
-
Direct the LC outflow to a waste container.
-
Infuse a clean solution directly into the mass spectrometer.
-
If the itraconazole signal persists, the MS source is contaminated. If the signal is absent, the carryover originates from the LC system.
-
-
Bypass the Column:
-
Replace the analytical column with a union.
-
Repeat the injection sequence of a high-concentration standard followed by blanks.
-
If carryover is significantly reduced or eliminated, the column is the primary source.
-
-
Isolate the Autosampler:
-
If carryover persists after bypassing the column, the autosampler is the likely culprit. This includes the injection needle, sample loop, and injector valve rotor seal.
-
Guide 2: Effective Cleaning Procedures for Itraconazole Carryover
This guide provides detailed protocols for cleaning system components contaminated with itraconazole.
Data Presentation: Recommended Wash Solvents for Itraconazole Carryover Reduction
| Wash Solution Component | Purpose | Recommended Composition |
| Weak Wash | Rinsing the needle exterior and interior between injections of similar concentration samples. | 50:50 Methanol:Water[3] |
| Strong Wash | Aggressively removing adsorbed itraconazole from the needle and injection path, especially after high-concentration samples. | 30:30:40:0.5 Methanol:Acetonitrile:2-propanol:formic acid[3] |
| "Magic Mix" | A general-purpose, aggressive cleaning solution for system flushing. | 1:1:1:1 Water:Acetonitrile:Methanol:Isopropanol (can include up to 10% formic acid)[4] |
Experimental Protocol: Column Flushing for Hydrophobic Compounds like Itraconazole
This protocol is designed to remove strongly retained hydrophobic compounds from a reversed-phase column.
-
Disconnect the column from the detector to avoid contamination.
-
Reverse the column direction for more effective cleaning of the inlet frit.
-
Flush with a series of solvents at a low flow rate (e.g., 0.5 mL/min for a standard 4.6 mm ID column):
-
30 minutes with 100% Acetonitrile: To remove mobile phase buffers.
-
30 minutes with 100% Isopropanol: A stronger organic solvent to elute hydrophobic compounds.
-
30 minutes with 100% Acetonitrile: To prepare the column for the return to the mobile phase.
-
-
Re-equilibrate the column with the initial mobile phase conditions until the baseline is stable.
Visualizations
Caption: A flowchart outlining the systematic process for troubleshooting itraconazole carryover.
Caption: A diagram illustrating the potential sources of itraconazole carryover within an LC-MS/MS system.
References
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Column washing and system cleaning – regular care keeps the system clean | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
Technical Support Center: Stability of (2R,4S)-Hydroxy Itraconazole-d8 in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R,4S)-Hydroxy Itraconazole-d8. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
A1: The primary stability concerns for this compound, as with many deuterated internal standards, revolve around its degradation under various storage and handling conditions. Key stability aspects to consider are:
-
Freeze-Thaw Stability: The integrity of the molecule after repeated cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Stability at room temperature, which is critical during sample processing.
-
Long-Term Stability: The stability of the analyte when stored frozen for an extended period.
-
Autosampler (Post-Preparative) Stability: The stability of the processed sample in the autosampler before injection.
Q2: Is the stability of this compound expected to be the same as its non-deuterated counterpart?
A2: Generally, the stability of a stable isotope-labeled internal standard like this compound is expected to be very similar to its non-deuterated analog. Regulatory guidelines from the FDA and EMA support this assumption, and often, separate, extensive stability testing for the deuterated standard is not required if the analyte has been shown to be stable. However, it is crucial to verify this during method validation, as isotopic labeling can occasionally influence physicochemical properties.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: Based on stability data for the non-deuterated form, it is recommended to store biological matrices such as plasma and serum at ultra-low temperatures. Storage at -70°C or -80°C has been shown to maintain the stability of hydroxyitraconazole (B3325177) for extended periods.
Q4: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?
A4: Studies on the non-deuterated form of hydroxyitraconazole have demonstrated stability for up to five freeze-thaw cycles when stored at -80°C.[1] It is good practice to minimize the number of freeze-thaw cycles for any sample.
Q5: What can I do if I suspect degradation of this compound in my samples?
A5: If you suspect degradation, you should:
-
Review your sample handling and storage procedures to ensure they align with recommended practices.
-
Prepare fresh quality control (QC) samples and analyze them alongside the suspect samples.
-
Conduct a short stability test by allowing a freshly prepared QC sample to sit at room temperature for a period equivalent to your sample processing time and compare its response to a freshly analyzed sample.
-
If the issue persists, consider performing a more comprehensive stability assessment as outlined in the experimental protocols below.
Quantitative Stability Data Summary
The following tables summarize the stability of hydroxyitraconazole in biological matrices based on available literature. While this data is for the non-deuterated form, it provides a strong indication of the expected stability of this compound.
Table 1: Short-Term (Bench-Top) Stability of Hydroxyitraconazole in Human Plasma
| Temperature | Duration | Matrix | Stability (% of Initial Concentration) |
| Ambient | 26 hours | Human Plasma | Within ±15% of nominal concentration[1] |
| Room Temperature | 24 hours | Human Plasma | 92.6% - 101.3% of initial value[2] |
| 4°C | 24 hours | Human Plasma | 99.2% - 102.9% of initial value[2] |
Table 2: Freeze-Thaw Stability of Hydroxyitraconazole in Human Plasma
| Number of Cycles | Storage Temperature | Matrix | Stability (% of Initial Concentration) |
| 5 | -80°C | Human Plasma | Within ±15% of nominal concentration[1] |
Table 3: Long-Term Stability of Hydroxyitraconazole in Human Plasma
| Storage Temperature | Duration | Matrix | Stability (% of Initial Concentration) |
| -70°C | 145 days | Human Plasma | Stable[3] |
| -80°C | 1 month | Human Plasma | 90.3% - 101.5% of initial value[2] |
Table 4: Autosampler (Post-Preparative) Stability of Hydroxyitraconazole
| Temperature | Duration | Matrix | Stability (% of Initial Concentration) |
| 15°C | 88.5 hours | Processed Human Plasma | Within ±15% of nominal concentration[1] |
| 4°C | 12 hours | Mobile Phase | 89.6% - 101.4% of initial value[2] |
Experimental Protocols
The following are detailed methodologies for key stability experiments. These protocols are based on regulatory guidelines and can be adapted for the specific laboratory conditions.
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation:
-
Prepare two sets of quality control (QC) samples at low and high concentrations by spiking known amounts of this compound into the biological matrix (e.g., human plasma).
-
Prepare a sufficient number of aliquots for each concentration to cover the number of cycles to be tested.
-
-
Freeze-Thaw Cycles:
-
Freeze all QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples at -80°C for at least 12 hours. This constitutes one cycle.
-
Repeat for a minimum of three cycles, ensuring to analyze samples after the desired number of cycles (e.g., after 1, 3, and 5 cycles).[1]
-
-
Sample Analysis:
-
After the final thaw of each cycle, process the QC samples using the validated bioanalytical method.
-
Analyze the samples alongside a freshly prepared calibration curve and a set of control QC samples that have not undergone freeze-thaw cycles.
-
-
Data Evaluation:
-
Calculate the mean concentration of the freeze-thaw samples and compare it to the nominal concentration.
-
The mean concentration should be within ±15% of the nominal concentration.
-
Freeze-Thaw Stability Workflow
Protocol 2: Short-Term (Bench-Top) Stability Assessment
Objective: To determine the stability of this compound in a biological matrix at room temperature.
Methodology:
-
Sample Preparation:
-
Prepare QC samples at low and high concentrations in the biological matrix.
-
-
Incubation:
-
Allow the QC samples to sit at room temperature for a duration that equals or exceeds the expected sample handling and processing time (e.g., 4, 8, or 24 hours).[2]
-
-
Sample Analysis:
-
At the end of the incubation period, process and analyze the samples using the validated bioanalytical method.
-
Analyze alongside a freshly prepared calibration curve and control QC samples.
-
-
Data Evaluation:
-
Compare the mean concentration of the incubated samples to the nominal concentration. The deviation should be within ±15%.
-
Bench-Top Stability Workflow
Protocol 3: Long-Term Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix under long-term storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare a sufficient number of QC sample aliquots at low and high concentrations.
-
-
Storage:
-
Store the samples at the intended long-term storage temperature (e.g., -70°C or -80°C).[3]
-
-
Sample Analysis:
-
Analyze the QC samples at predetermined time points (e.g., 1, 3, 6, 9, and 12 months).
-
Analysis should be performed against a freshly prepared calibration curve.
-
-
Data Evaluation:
-
The mean concentration of the stored QC samples at each time point should be within ±15% of the nominal concentration.
-
Protocol 4: Autosampler (Post-Preparative) Stability Assessment
Objective: To determine the stability of processed samples containing this compound in the autosampler.
Methodology:
-
Sample Preparation:
-
Process a set of QC samples at low and high concentrations as per the validated bioanalytical method.
-
-
Storage in Autosampler:
-
Place the processed samples in the autosampler set at a specific temperature (e.g., 15°C).[1]
-
-
Analysis:
-
Inject the samples at the beginning of the analytical run (time zero).
-
Re-inject the same samples at a later time point that represents the maximum anticipated run time (e.g., 24, 48, or 88.5 hours).[1]
-
-
Data Evaluation:
-
Compare the peak area response of the re-injected samples to the initial injections. The difference should be within an acceptable range, typically ±15%.
-
Autosampler Stability Workflow
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor solubility issues of itraconazole in analytical methods
Welcome to the technical support center for analytical methods involving itraconazole (B105839). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to itraconazole's poor solubility during analysis.
Frequently Asked Questions (FAQs)
Q1: Why is itraconazole so difficult to dissolve for analytical testing?
A1: Itraconazole's poor solubility is due to a combination of its physicochemical properties. It is a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2][3] Key factors include:
-
High Lipophilicity: It is a highly lipophilic (fat-loving) molecule, making it resistant to dissolving in aqueous solutions.[4] Its partition coefficient (logP) is approximately 5.66.[5]
-
Weakly Basic Nature: Itraconazole is a weak base with a pKa of 3.7.[5][6][7] This means its solubility is pH-dependent, increasing in acidic environments where it can be protonated to form a more soluble salt.[4][7] It is practically insoluble in water and dilute acidic solutions.[6]
-
Crystalline Structure: Its stable crystalline form requires significant energy to break the crystal lattice, further hindering dissolution.
Q2: What are the best initial solvents for dissolving pure itraconazole standard or bulk drug?
A2: For analytical purposes, strong organic solvents are the most effective for dissolving itraconazole. Based on literature, the following solvents are recommended as a starting point:
-
Acetonitrile[8]
-
Methanol[8]
-
Chloroform[8]
-
Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO)[9]
It has been noted that itraconazole is freely soluble in acetonitrile (B52724).[8] Conversely, it has poor solubility in ethanol (B145695) and ethyl acetate, even at elevated temperatures.[10]
Q3: I am developing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. How should I prepare my sample and mobile phase to maintain itraconazole solubility?
A3: To prevent precipitation and ensure good chromatography, both the sample diluent and the mobile phase must be optimized.
-
Sample Diluent: Dissolve your standard or sample in a solvent with a high percentage of organic content, ideally matching or exceeding the organic content of your mobile phase. Common diluents include 100% methanol (B129727), 100% acetonitrile, or a mixture like methanol and hydrochloric acid.[11]
-
Mobile Phase: Use a mobile phase with a sufficiently high organic-to-aqueous ratio. Common mobile phases are mixtures of acetonitrile or methanol with an aqueous buffer (e.g., ammonium (B1175870) phosphate, potassium dihydrogen phosphate).[11][12] Acidifying the aqueous portion of the mobile phase (e.g., to pH 2.5) can also improve solubility and peak shape.[11]
Q4: My itraconazole sample precipitates upon injection into the HPLC system. What is causing this and how can I fix it?
A4: This common issue, known as "precipitation on injection," is typically caused by a solvent mismatch. It occurs when the sample is dissolved in a strong organic solvent (like 100% methanol) that is not miscible with a weak (highly aqueous) initial mobile phase in a gradient run. The drug crashes out of solution before it can bind to the column.
Below is a troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for itraconazole precipitation in HPLC.
Q5: How do I extract itraconazole from a solid dosage form (e.g., capsule pellets) for assay testing?
A5: A typical extraction involves mechanically breaking down the formulation followed by dissolution in a strong organic solvent. The key is to ensure complete extraction of the active pharmaceutical ingredient (API) from the excipients. A general procedure is provided in the "Experimental Protocols" section below. Techniques like sonication and vortexing are crucial to facilitate complete dissolution.
Data Summary Tables
Table 1: Physicochemical Properties of Itraconazole
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₃₈Cl₂N₈O₄ | [6][8] |
| Molecular Weight | 705.63 g/mol | [6][8] |
| pKa (weak base) | 3.7 | [5][6][7] |
| LogP | 5.66 | [5] |
| Aqueous Solubility | <1 µg/mL; Practically insoluble | [3] |
| BCS Classification | Class II | [1][2] |
Table 2: Solubility Enhancement of Itraconazole with Different Polymers
| Polymer Carrier | Resulting Solubility in pH 1.2 Buffer (µg/mL) | Fold Increase vs. Pure Itraconazole (5.5 µg/mL) | Reference |
| Soluplus® | 236.2 | 43.0x | [1] |
| Polyplasdone XL-10 | 329.1 | 59.8x | [1] |
| HPC-EF | 120.0 | 21.8x | [1] |
| HPMC-AS | 26.8 | 4.9x | [1] |
Note: This data is from formulation studies but illustrates the magnitude of solubility challenges and effective solubilization strategies.
Table 3: Example RP-HPLC Method Parameters for Itraconazole Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Dionex C18 (4.6 x 250mm, 5µm) | Zodiac C18 (4.6 x 250mm, 5µm) | ThermoHypersil BDS C18 (4.6 x 150mm, 5µm) |
| Mobile Phase | Methanol : pH 7.5 KH₂PO₄ buffer (40:60) | Methanol : Water (95:5) | Acetonitrile : Buffer (35:65) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection (UV) | 306 nm | 257 nm | Not Specified |
| Retention Time | 5.2 min | 4.288 min | 6.2 min |
| Reference | [12] | [13] | [14] |
Experimental Protocols
Protocol 1: Preparation of Itraconazole Standard Stock Solution for HPLC
-
Accurately weigh approximately 10 mg of itraconazole reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent (e.g., methanol or acetonitrile).
-
Sonicate for 10-15 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with the diluent and mix thoroughly.
-
This yields a 1 mg/mL (1000 µg/mL) stock solution. Further dilutions can be made using the same diluent to prepare working standards for calibration curves.
Protocol 2: Sample Preparation from Itraconazole Capsules (100 mg) for HPLC Assay
-
Weigh the contents of 20 itraconazole capsules and calculate the average weight.
-
Accurately weigh a quantity of the capsule powder equivalent to 10 mg of itraconazole into a 10 mL volumetric flask.[13]
-
Add approximately 7 mL of diluent (e.g., methanol).
-
Vortex for 5 minutes, then sonicate for 20-30 minutes to ensure complete extraction of the drug from the excipients.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove insoluble excipients.
-
The resulting filtrate has a nominal concentration of 1000 µg/mL. Dilute this solution further as needed to fall within the range of the calibration curve (e.g., dilute 1 mL to 100 mL for a 10 µg/mL solution).[13]
Visualized Workflows and Relationships
Caption: Relationship between itraconazole properties and solubilization strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Soluble Itraconazole in Tablet Form Using Disordered Drug Delivery Approach: Critical Scale-up Considerations and Bio-equivalence Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Itraconazole [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. ajpaonline.com [ajpaonline.com]
- 13. ijpbs.com [ijpbs.com]
- 14. ijrpb.com [ijrpb.com]
minimizing ion suppression for (2R,4S)-Hydroxy Itraconazole-d8
Welcome to the technical support center for (2S,4R)-Hydroxy Itraconazole-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using (2S,4R)-Hydroxy Itraconazole-d8 as an internal standard?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by co-eluting compounds from the sample matrix.[1][2] This results in a decreased signal intensity, which can lead to an underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility.[2] When using a deuterated internal standard (IS) like (2S,4R)-Hydroxy Itraconazole-d8, the assumption is that it will co-elute with the non-labeled analyte and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[2][3] However, if the analyte and the deuterated internal standard experience different degrees of ion suppression, the accuracy and precision of the results can be significantly compromised.[1]
Q2: What are the common causes of ion suppression for (2S,4R)-Hydroxy Itraconazole-d8?
A2: Ion suppression can arise from several sources during the analysis of (2S,4R)-Hydroxy Itraconazole-d8:
-
Co-eluting Matrix Components: Endogenous substances from biological samples, such as phospholipids, salts, and proteins, can co-elute with the analyte and its internal standard, competing for ionization in the mass spectrometer source.[4][5]
-
Differential Elution of Analyte and Internal Standard: Deuteration can sometimes cause a slight shift in the chromatographic retention time between the analyte and the deuterated internal standard.[2][3] If this separation occurs in a region of the chromatogram with significant matrix effects, the analyte and internal standard will be affected differently, leading to inaccurate quantification.[2][4]
-
Mobile Phase Additives: Non-volatile buffers or other additives in the mobile phase can contribute to ion suppression.[6]
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression, leading to a non-linear response.[1][7]
Q3: How can I detect and assess the extent of ion suppression in my assay for (2S,4R)-Hydroxy Itraconazole (B105839)?
A3: A common and effective method to identify regions of ion suppression is the post-column infusion experiment .[8][9] This involves infusing a constant flow of a solution containing (2S,4R)-Hydroxy Itraconazole into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix sample is then injected. Any dip in the baseline signal for the infused compound indicates a region of ion suppression.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Inaccurate Quantification
-
Possible Cause: Differential ion suppression due to chromatographic separation of (2S,4R)-Hydroxy Itraconazole and its deuterated internal standard.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Co-elution | Inject a mixed standard solution of the analyte and (2S,4R)-Hydroxy Itraconazole-d8 to confirm they have identical retention times under your chromatographic conditions. Even slight separation can lead to differential ion suppression.[2][4] |
| 2 | Optimize Chromatography | Adjust the mobile phase composition, gradient profile, or column chemistry to achieve better separation of the analyte and internal standard from interfering matrix components.[10] |
| 3 | Enhance Sample Cleanup | Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a wider range of matrix components.[11][12] |
| 4 | Evaluate Matrix Factor | A matrix factor close to 1.0 indicates minimal ion suppression or enhancement.[6] Significant deviation suggests that the matrix is affecting ionization. |
Issue 2: Poor Sensitivity and Low Signal-to-Noise for (2S,4R)-Hydroxy Itraconazole-d8
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform Post-Column Infusion | As described in the FAQs, this will identify the retention time windows with the most significant ion suppression.[8][9] |
| 2 | Adjust Chromatographic Retention Time | Modify the LC method to shift the elution of (2S,4R)-Hydroxy Itraconazole-d8 away from regions of high ion suppression. |
| 3 | Dilute the Sample | Diluting the sample can reduce the concentration of matrix components that cause ion suppression, though this may also decrease the analyte signal.[2] |
| 4 | Change Ionization Mode | If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to ion suppression for certain compounds.[13] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Standard solution of (2S,4R)-Hydroxy Itraconazole
-
Syringe pump
-
Tee-piece for mixing
-
Blank, extracted sample matrix (e.g., plasma)
-
Mobile phase
Methodology:
-
Prepare a solution of (2S,4R)-Hydroxy Itraconazole in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Set up the syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the outlet of the LC column and the outlet of the syringe pump to a tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
Begin the infusion of the (2S,4R)-Hydroxy Itraconazole solution and acquire data in MRM mode for the analyte.
-
Once a stable baseline signal is achieved, inject a blank, extracted sample matrix.
-
Monitor the signal for any dips or decreases. A drop in the signal intensity indicates ion suppression at that retention time.
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Setup for a post-column infusion experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Recovery of Itraconazole Metabolites from Plasma
Welcome to the technical support center for the analysis of itraconazole (B105839) and its metabolites in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and accurate quantification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting itraconazole and its metabolites from plasma?
A1: The three most prevalent extraction techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method often depends on the desired level of sample cleanup, sensitivity, and throughput.
Q2: Which metabolites of itraconazole are typically monitored in plasma?
A2: The primary active metabolite is hydroxyitraconazole (B3325177), which often exhibits higher plasma concentrations than the parent drug.[1] Other significant metabolites that may be monitored include keto-itraconazole and N-desalkyl itraconazole.
Q3: What are the typical recovery rates for itraconazole and hydroxyitraconazole from plasma?
A3: Recovery can vary significantly based on the extraction method.
-
SPE: Recoveries can range from 87-92% for itraconazole and 91-94% for hydroxyitraconazole.[2] Another study reported a mean recovery of over 89.1% for itraconazole.[3]
-
LLE: Mean recovery for both itraconazole and hydroxyitraconazole can be around 85%.[4][5]
-
PPT: A study using acetonitrile (B52724) for precipitation reported a recovery of 96% for itraconazole.[6] Another study optimizing PPT with formic acid in acetonitrile showed recoveries ranging from 20-65% depending on the exact solvent combination.[7]
Q4: Why is my recovery of itraconazole lower than expected?
A4: Low recovery of itraconazole can be attributed to several factors, including its high lipophilicity and tendency to adsorb to surfaces. Itraconazole is known to bind strongly to proteins (99.8%), primarily albumin.[8] Incomplete disruption of this binding or adsorption to labware can lead to significant losses.[4]
Q5: Can the choice of anticoagulant in blood collection tubes affect recovery?
A5: While the provided search results do not explicitly detail the impact of different anticoagulants on itraconazole recovery, it is a critical pre-analytical variable to consider. One study specified the use of K3 ethylenediamine (B42938) tetra acetic acid (EDTA) as the anticoagulant.[9] Consistency in the choice of anticoagulant across all samples is crucial for reliable results.
Troubleshooting Guides
Low Recovery with Protein Precipitation (PPT)
Protein precipitation is a fast and straightforward method but can be prone to incomplete precipitation and co-precipitation of analytes, leading to lower recovery and significant matrix effects.
Troubleshooting Workflow for Low PPT Recovery
References
- 1. Determination of itraconazole and its active metabolite in plasma by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic method for the determination of plasma itraconazole and its hydroxy metabolite in pharmacokinetic/bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of itraconazole in rat heparinized plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significant elevation of free itraconazole concentration at onset of adverse effects: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Itraconazole and Hydroxyitraconazole
This guide provides a comparative analysis of bioanalytical methods for the quantification of itraconazole (B105839) (ITZ) and its active metabolite, hydroxyitraconazole (B3325177) (OH-ITZ), in plasma. It focuses on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, highlighting the use of a stable isotope-labeled internal standard (SIL-IS), specifically (2R,4S)-Hydroxy Itraconazole-d8, and comparing its performance characteristics against alternative analytical approaches.
This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of itraconazole.
Introduction to Itraconazole Bioanalysis
Itraconazole is a triazole antifungal agent that undergoes extensive metabolism in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form several metabolites.[1] The major active metabolite is hydroxyitraconazole (OH-ITZ), which also possesses significant antifungal activity. Accurate and reliable quantification of both parent drug and active metabolite in biological matrices like plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring (TDM).[2]
The "gold standard" for this quantification is LC-MS/MS, prized for its high sensitivity and selectivity.[1] A critical component of a robust LC-MS/MS assay is the internal standard (IS), which is added to samples and calibrators to correct for variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled version of the analyte, as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the entire analytical process. This compound is a deuterated form of the active metabolite, making it an excellent choice for an internal standard.
Comparison of Analytical Methods & Internal Standards
The choice of analytical method and internal standard significantly impacts assay performance. While modern LC-MS/MS methods using SIL-IS are preferred, other techniques like HPLC with UV or fluorescence detection and LC-MS/MS with non-isotopic internal standards have also been validated.
Method Performance Comparison
The following table summarizes the performance of different validated methods. "Method 1" represents a typical high-performance LC-MS/MS method utilizing a stable isotope-labeled internal standard like this compound or similar deuterated standards (e.g., ITZ-OH-d5). "Method 2" details an LC-MS/MS method using a different, non-isotopic small molecule as the internal standard. "Method 3" outlines a traditional HPLC method with fluorescence detection.
| Parameter | Method 1: LC-MS/MS (SIL-IS) | Method 2: LC-MS/MS (Non-Isotopic IS) | Method 3: HPLC-Fluorescence |
| Analyte(s) | Itraconazole & Hydroxyitraconazole | Itraconazole & Hydroxyitraconazole | Itraconazole & Hydroxyitraconazole |
| Internal Standard | Itraconazole-d5 / Hydroxyitraconazole-d5/d8 | Fluconazole[3] / Miconazole[3] | Loratidine[4] |
| Linearity Range | 1 - 250 ng/mL[5][6] | 1 - 600 ng/mL[3] | 5 - 500 ng/mL[4] |
| Intra-day Precision (%CV) | < 6.6%[7] | < 15%[3] | Not Specified |
| Inter-day Precision (%CV) | < 6.6%[7] | < 15%[3] | Not Specified |
| Accuracy (%Bias or %RE) | Within ±10.5%[7] | 91.2% to 101.5% (Method Recovery)[3] | Not Specified |
| Extraction Recovery | > 70%[4] | > 85%[3] | > 70%[4] |
| Sample Preparation | Protein Precipitation[5][6] | Liquid-Liquid Extraction[3] | Liquid-Liquid Extraction[4] |
| Run Time | 3 - 4 minutes[5][7] | ~7 minutes | Not Specified |
Key Observation: The use of a Stable Isotope-Labeled Internal Standard (Method 1) generally results in superior precision and accuracy. This is because the SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement effects in the mass spectrometer, providing more effective correction than a non-isotopic internal standard.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for the methods discussed.
Method 1: LC-MS/MS with this compound
This protocol is based on modern, high-throughput methods using simple sample preparation.[1][5][6]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 96-well plate.
-
Add 10 µL of internal standard working solution (containing Itraconazole-d5 and this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for injection.
2. LC-MS/MS Conditions
-
LC System: UPLC/HPLC System
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm)[7]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.340 mL/min[7]
-
Gradient: Start at 40% B, ramp to 95% B over 2.5 minutes, hold, and re-equilibrate.[5]
-
Column Temperature: 40 °C[5]
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Heated Electrospray Ionization, Positive Mode (HESI+)[7]
-
Scan Type: Selected Reaction Monitoring (SRM)[7]
-
MRM Transitions (Example):
Method 3: HPLC with Fluorescence Detection
This protocol represents a more traditional approach.[4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add the internal standard (Loratidine).
-
Add 1 mL of buffer solution.
-
Add 6 mL of hexane-dichloromethane (70:30) extraction solvent.[4]
-
Vortex for 10 minutes and centrifuge for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
2. HPLC Conditions
-
Column: C18 reverse-phase column (250 mm x 4.6 mm)[4]
-
Mobile Phase: [0.01% triethylamine (B128534) (pH 2.8) - acetonitrile (46:54)] - isopropanol (B130326) (90:10)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: Fluorescence
-
Excitation Wavelength: 264 nm[4]
-
Emission Wavelength: 380 nm[4]
Visualizing the Workflow
Diagrams help clarify complex processes. The following Graphviz diagrams illustrate the bioanalytical workflow and the rationale for using a SIL-IS.
Caption: Bioanalytical workflow for Itraconazole using LC-MS/MS.
Caption: Rationale for using a Stable Isotope-Labeled Internal Standard.
References
- 1. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clpmag.com [clpmag.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Inter-laboratory Quantification of Itraconazole
This guide provides a detailed comparison of analytical methods for the quantification of itraconazole (B105839), a triazole antifungal agent, in biological matrices. It is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring (TDM) and pharmacokinetic studies. The information presented is compiled from various studies to offer a comprehensive overview of the performance and protocols of commonly employed techniques.
Itraconazole is an essential medication for treating systemic and superficial fungal infections.[1] Due to its variable oral bioavailability and potential for drug-drug interactions, therapeutic drug monitoring is recommended for the majority of patients receiving itraconazole to ensure efficacy and avoid toxicity.[2][3] The target trough concentration for prophylaxis is typically >0.5 mg/L and for treatment of fungal infections is 1-2 mg/L, as measured by chromatographic methods.[4] Itraconazole is extensively metabolized by the CYP3A4 enzyme system into several metabolites, with hydroxyitraconazole (B3325177) being the major active metabolite that also contributes to the antifungal effect.[5][6] Therefore, many analytical methods are designed to quantify both itraconazole and hydroxyitraconazole.
Quantitative Method Performance
The selection of an appropriate quantification method is critical for accurate and reliable measurement of itraconazole and its active metabolite. The most common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and microbiological assays. The following tables summarize the quantitative performance of these methods based on published data.
Table 1: Performance Characteristics of Itraconazole Quantification Methods
| Method | Analyte(s) | Linearity Range | Lower Limit of Quantification (LLOQ) | Precision (% CV) | Accuracy (% Recovery) |
| HPLC | Itraconazole | 10 - 10,000 µg/L[7] | 10 µg/L[7] | 2.2 - 7.8%[7] | - |
| Itraconazole, Hydroxyitraconazole | 50 - 2,000 µg/L[8] | 50 µg/L[8] | 4.6 - 18.4%[8] | 85.3 - 99.9%[8] | |
| Itraconazole | 4 - 40 µg/mL[9] | 2.26 µg/mL[9] | - | - | |
| Itraconazole | 5 - 60 µg/mL[6] | 1.1657 µg/mL[6] | - | 98.8 - 100.4%[6] | |
| LC-MS/MS | Itraconazole, Hydroxyitraconazole | 1 - 250 ng/mL[10] | 1 ng/mL[10] | ≤15% | - |
| Itraconazole, Hydroxyitraconazole | 1 - 600 ng/mL (ITZ), 2 - 600 ng/mL (OH-ITZ)[11] | 1 ng/mL (ITZ), 2 ng/mL (OH-ITZ)[11] | 1.48 - 9.79%[11] | - | |
| Itraconazole, Hydroxyitraconazole | 0.301 - 151.655 ng/mL (ITZ), 0.946 - 224.908 ng/mL (OH-ITZ)[12] | 0.301 ng/mL (ITZ), 0.946 ng/mL (OH-ITZ)[12] | ≤15% | 52.07% (ITZ), 53.73% (OH-ITZ)[12] | |
| Itraconazole, Hydroxyitraconazole, Keto-itraconazole, N-desalkyl itraconazole | 5 - 2500 ng/mL (ITZ, OH-ITZ), 0.4 - 200 ng/mL (Keto-ITZ, ND-ITZ)[13] | 5 ng/mL (ITZ, OH-ITZ), 0.4 ng/mL (Keto-ITZ, ND-ITZ)[13] | Within 15% | 97.4 - 112.9%[13] | |
| Microbiological Assay | Itraconazole | - | 100 µg/L[7] | 11.0 - 17.1%[7] | - |
Note: % CV refers to the coefficient of variation. Linearity range, LLOQ, precision, and accuracy can vary based on the specific laboratory protocol and instrumentation.
A comparison between HPLC and microbiological methods has shown that HPLC yields significantly lower itraconazole concentrations in patient serum samples.[7] This is likely due to the microbiological assay detecting the combined activity of the parent drug and its active metabolites, while HPLC can separate and quantify the parent drug specifically.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the validation of new analytical procedures. Below are representative protocols for the main analytical techniques.
A reversed-phase HPLC method is commonly used for the analysis of itraconazole in human serum.[7]
-
Sample Preparation: A protein precipitation method is often employed. For instance, 100 µL of an internal standard solution (e.g., R051012 in acetonitrile) is added to 100 µL of plasma, followed by the addition of 10 µL of a zinc sulfate (B86663) solution (20% w/v) to precipitate proteins.[8]
-
Chromatographic Separation:
-
Column: A C18 Symmetry column (3.9 mm i.d. x 150 mm) is a suitable choice.[8]
-
Mobile Phase: A mixture of methanol (B129727) (75% v/v) and water (25% v/v) can be used.[8] Another study utilized a mobile phase of acetonitrile (B52724) and water (75:25 v/v).[9]
-
-
Detection: Fluorometric detection is a sensitive option, with excitation at 250 nm and emission at 380 nm.[8] UV detection at a wavelength of 262 nm is also common.[9]
-
Quantification: A standard curve is generated by plotting the peak area ratios of the analyte to the internal standard against a series of known concentrations. The curve is typically linear over a defined concentration range.
LC-MS/MS offers high sensitivity and selectivity for the simultaneous determination of itraconazole and its metabolites.[13]
-
Sample Preparation: Various extraction techniques can be used, including protein precipitation[10], solid-supported liquid extraction (SLE)[13], or solid-phase extraction (SPE).[12] For example, a simple protein precipitation can be performed by adding an organic solvent with an acid to 100 µL of plasma.[10]
-
Chromatographic Separation:
-
Column: A reverse-phase column, such as a Chromolith speed rod RP-18e (50 × 4.6 mm), is often used.[12]
-
Mobile Phase: A common mobile phase consists of a mixture of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 4.0) and methanol (20:80 v/v).[12]
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI) is typically used.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For itraconazole, the transition m/z 705.6 → 393.2 is commonly used.[14]
-
-
Quantification: Similar to HPLC, quantification is based on a calibration curve constructed from the peak area ratios of the analytes to their corresponding stable isotope-labeled internal standards.
This method relies on the principle of agar (B569324) diffusion.
-
Assay Principle: The size of the zone of inhibition of a susceptible microorganism (e.g., Candida albicans) around a disk or well containing the patient's serum is proportional to the concentration of the antifungal agent.[7]
-
Procedure:
-
An agar plate is uniformly inoculated with a standardized suspension of the test organism.
-
Serum samples, along with standards of known itraconazole concentrations, are applied to wells or filter paper discs on the agar surface.
-
The plates are incubated, and the diameters of the zones of inhibition are measured.
-
-
Quantification: A standard curve is prepared by plotting the zone diameters against the logarithm of the itraconazole concentrations of the standards. The concentration in the patient sample is then interpolated from this curve.
Visualizations
The following diagrams illustrate key concepts related to itraconazole quantification and inter-laboratory comparison.
Caption: Itraconazole metabolism via CYP3A4.
Caption: Workflow of an inter-laboratory comparison study.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Drug Monitoring of Antifungal Agents in Critically Ill Patients: Is There a Need for Dose Optimisation? [mdpi.com]
- 4. Antifungal Therapeutic Drug Monitoring: Established and Emerging Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Comparison of high performance liquid chromatographic and microbiological methods for determination of itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid HPLC method with fluorometric detection for determination of plasma itraconazole and hydroxy-itraconazole concentrations in cystic fibrosis children with allergic bronchopulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Battle: Protein Precipitation vs. Solid-Phase Extraction for Itraconazole Quantification
For researchers and scientists engaged in the therapeutic drug monitoring and pharmacokinetic studies of the antifungal agent itraconazole (B105839), the choice of sample preparation method is a critical determinant of assay accuracy and sensitivity. The two most common techniques employed for the extraction of itraconazole from biological matrices are protein precipitation (PPT) and solid-phase extraction (SPE). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.
Executive Summary
Both protein precipitation and solid-phase extraction are viable methods for the preparation of plasma samples for the analysis of itraconazole. Protein precipitation offers a simpler, faster, and more cost-effective workflow. However, it may be more susceptible to matrix effects and result in lower analyte recovery compared to the more rigorous and selective solid-phase extraction. SPE, while more complex and time-consuming, generally yields cleaner extracts, leading to reduced matrix effects and potentially higher sensitivity in downstream analysis.
Experimental Protocols
Protein Precipitation (PPT)
This protocol is adapted from a validated LC-MS/MS method for the quantification of itraconazole in human plasma.[1]
Materials:
-
Human plasma sample
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (IS) solution
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.2 µm)
-
LC-MS/MS system
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the thawed plasma to ensure homogeneity.
-
To a 100 µL aliquot of the plasma sample, add 50 µL of the internal standard solution.
-
Add 250 µL of acetonitrile.
-
Vortex the mixture vigorously for 5 seconds.
-
Centrifuge the mixture at 14,800 rpm for 2 minutes to pellet the precipitated proteins.
-
Filter the supernatant through a 0.2 µm syringe filter and transfer it to a new vial.
-
Inject a 2 µL aliquot of the filtered supernatant into the LC-MS/MS system for analysis.
Solid-Phase Extraction (SPE)
This protocol is based on a validated UPLC-MS/MS method for the quantification of total and free itraconazole in human plasma.
Materials:
-
Human plasma sample
-
SPE cartridges
-
Methanol
-
Water
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Reconstitution solution
-
LC-MS/MS system
Procedure:
-
Pre-treat the plasma sample as required by the specific SPE cartridge manufacturer.
-
Condition the SPE cartridge with the appropriate solvent(s).
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the itraconazole and its metabolites from the cartridge using an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable reconstitution solution.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Performance Comparison: Protein Precipitation vs. Solid-Phase Extraction
The following table summarizes the key performance metrics for each method based on published experimental data.
| Performance Metric | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Approximately 60%[1] | 53.3% to 64.0% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][2][3][4] | 10 ng/mL (for total itraconazole) |
| Matrix Effect | Generally higher, as it is a non-selective method.[5][6] | Generally lower due to the selective nature of the extraction.[7] |
| Simplicity & Speed | Simple, rapid, and amenable to automation.[1] | More complex and time-consuming, involving multiple steps. |
| Cost-Effectiveness | More cost-effective due to fewer reagents and consumables. | Less cost-effective due to the cost of SPE cartridges and additional solvents. |
Visualizing the Workflows
To further illustrate the procedural differences between the two methods, the following diagrams outline the experimental workflows.
Caption: Workflow for Protein Precipitation of Itraconazole.
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of (2R,4S)-Hydroxy Itraconazole-d8 as an Internal Standard in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of itraconazole (B105839) and its primary active metabolite, hydroxy itraconazole, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of bioanalytical methods. This guide provides a comprehensive comparison of (2R,4S)-Hydroxy Itraconazole-d8 with other commonly used internal standards, supported by experimental data from published studies.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. Stable isotope-labeled (SIL) internal standards, particularly deuterated ones, are widely favored for this purpose in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Performance Comparison of Internal Standards
The following tables summarize the accuracy and precision data for this compound and alternative internal standards used in the quantification of itraconazole and hydroxy itraconazole. The data is compiled from various validated bioanalytical methods.
Table 1: Performance Data for this compound as an Internal Standard for Hydroxy Itraconazole
| Analyte | Internal Standard | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Reference |
| Hydroxy Itraconazole | This compound | 0.946 | ≤15% | ≤15% | Not explicitly stated | Not explicitly stated | [1] |
Table 2: Performance Data for Alternative Deuterated Internal Standards
| Analyte | Internal Standard | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Reference |
| Itraconazole | Itraconazole-d9 | 0.301 | ≤15% | ≤15% | Not explicitly stated | Not explicitly stated | [1] |
| Itraconazole | Itraconazole-d3 | 10 | ≤5% | Not reported | 80-105% | Not reported | [2][3][4][5] |
Table 3: Performance Data for Non-Deuterated (Structural Analog) Internal Standards
| Analyte | Internal Standard | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Reference |
| Itraconazole | Ketoconazole (B1673606) | 5 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [6] |
| Itraconazole | Fluconazole (B54011) | 1 | <15% | <15% | 91.2-101.5% | 91.2-101.5% | [7] |
| Itraconazole and Hydroxy Itraconazole | Fluconazole | 0.50 | Met FDA guidelines | Met FDA guidelines | Met FDA guidelines | Met FDA guidelines | [8] |
Discussion
This compound is a suitable stable isotope-labeled internal standard for the quantification of hydroxy itraconazole. The use of a deuterated version of the metabolite itself is theoretically the best approach, as it ensures the closest possible physicochemical properties and chromatographic behavior to the analyte. The available data indicates that methods using this internal standard meet the stringent requirements of regulatory bodies like the FDA, with precision values within the generally accepted limit of ≤15% RSD.[1]
Other deuterated analogs, such as Itraconazole-d9 and Itraconazole-d3, have also demonstrated excellent performance in terms of accuracy and precision for the analysis of the parent drug, itraconazole.[1][2][3][4][5] The choice between different deuterated forms may depend on commercial availability, cost, and the specific mass transition used for detection to avoid any potential isotopic crosstalk.
Non-deuterated structural analogs like ketoconazole and fluconazole have also been successfully employed as internal standards.[6][7][8] While generally more cost-effective, these compounds may exhibit different extraction recoveries and chromatographic retention times compared to itraconazole and its metabolite. This can potentially lead to less effective compensation for matrix effects, which can be a significant challenge in complex biological matrices like plasma. However, the presented data shows that with careful method development and validation, these structural analogs can also yield accurate and precise results.
Experimental Protocols
Below are summaries of the experimental methodologies from the cited studies.
Method 1: Quantification of Itraconazole and Hydroxy Itraconazole using Itraconazole-d9 and this compound [1]
-
Sample Preparation: Solid phase extraction (SPE) was used to extract the analytes and internal standards from human plasma.
-
Chromatography: The separation was achieved on a C18 column.
-
Detection: Tandem mass spectrometry (MS/MS) was used for detection. The precursor to product ion transitions were m/z 705.4 → 392.5 for itraconazole, m/z 721.3 → 408.4 for hydroxy itraconazole, m/z 716.5 → 402.6 for itraconazole-d9, and m/z 729.4 → 416.5 for hydroxy itraconazole-d8.
Method 2: High-Speed Analysis of Itraconazole and Hydroxy Itraconazole using Itraconazole-d3 [2][3][4][5]
-
Sample Preparation: A simple protein precipitation method was employed. An acetonitrile (B52724) solution of the internal standard was added to human plasma, and the deproteinized supernatant was diluted before injection.
-
Chromatography: A Shim-pack GIS column was used with reverse-phase chromatography.
-
Detection: Electrospray ionization (ESI) in positive ion mode with MRM was used for detection.
Method 3: Quantification of Itraconazole using a Structural Analog Internal Standard (Fluconazole) [7]
-
Sample Preparation: Liquid-liquid extraction was performed using a mixture of methanol (B129727) and methyl tert-butyl ether.
-
Chromatography: A Waters Symmetry C18 column was used with a mobile phase of methanol and water containing 10mmol/L ammonium (B1175870) formate.
-
Detection: Positive ion electrospray MS/MS was used with MRM transitions of m/z 705.6 → 393.2 for itraconazonle and m/z 307.2 → 220.1 for fluconazole.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the bioanalytical method validation of itraconazole using an internal standard.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : Shimadzu (Europe) [shimadzu.eu]
- 4. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. High-Speed Analysis of Itracon | Shimadzu Latin America [shimadzu-la.com]
- 6. Bioequivalence study of two formulations of 100 mg capsule of itraconazole. Quantification by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a highly sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of itraconazole and hydroxyitraconazole in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Linearity and Range for Hydroxy Itraconazole Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is critical for pharmacokinetic and bioequivalence studies. This guide provides a comparative analysis of the linearity and analytical range of various methods for the quantification of hydroxy itraconazole (B105839), the active metabolite of the antifungal agent itraconazole. The data presented is compiled from published, peer-reviewed research and aims to offer an objective overview of method performance.
Comparison of Linearity and Range
The following table summarizes the linearity and range for the quantification of hydroxy itraconazole using different analytical methodologies.
| Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r) or Coefficient of Determination (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| UPLC-MS/MS[1] | Human Plasma | 1.000–597.920 | Not explicitly stated, but back-calculated concentrations were within ±15% of nominal values | 1.000 |
| LC-MS/MS[2][3][4] | Human Plasma | 1–250 | Not explicitly stated, but the method was fully validated | 1 |
| LC-MS/MS[5] | Human Plasma | 5–2500 | Curve fitted to a 1/x² weighted linear regression model | 5 |
| HPLC with Fluorescence Detection[6][7] | Human Plasma | 5.6–720 | Not explicitly stated, but the calibration curve was linear | 6 |
| HPLC[8] | Plasma | Not specified for hydroxy itraconazole alone, but the calibration curve for itraconazole ranged from 2 to 5,000 µ g/liter (2-5000 ng/mL) | Not explicitly stated | 5 µ g/liter (5 ng/mL) |
| LC-MS/MS[9] | Plasma | 10 to 1000 µg/mL (10,000 to 1,000,000 ng/mL) - Note: This range is unusually high and may represent a different unit or application. | r ≥ 0.999 | 10 µg/mL (10,000 ng/mL) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the conditions under which the linearity and range data were obtained.
Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[1]
-
Sample Preparation: A single liquid-liquid extraction step was used to extract hydroxy itraconazole from human plasma.
-
Chromatography: Chromatographic separation was achieved using an ultra-performance liquid chromatography system.
-
Mass Spectrometry: A tandem mass spectrometer was used for detection and quantification. The precursor to product ion transition for hydroxy itraconazole was m/z 721.2/408.3.
-
Calibration Curve: Eight non-zero concentration standards were prepared by spiking blank human plasma with working solutions of hydroxy itraconazole to achieve a concentration range of 1.000–597.920 ng/mL.
-
Linearity Assessment: The linearity of the method was assessed by constructing a calibration curve and ensuring that the back-calculated concentrations of the standards were within ±20% of the nominal concentration at the LLOQ and ±15% for all other standards.
Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)[6][7]
-
Sample Preparation: Hydroxy itraconazole and an internal standard were extracted from alkalinized plasma samples using a 3:2 (v/v) mixture of 2,2,4-trimethylpentane (B7799088) and dichloromethane.
-
Chromatography: An HPLC system was used with a mobile phase consisting of 0.02 M potassium dihydrogen phosphate-acetonitrile (1:1, v/v) adjusted to pH 3.0. The flow rate was 0.9 ml/min.
-
Detection: A fluorescence detector was used with excitation and emission wavelengths set at 260 and 365 nm, respectively.
-
Calibration Curve: A calibration curve was constructed over a concentration range of 5.6-720 ng/ml for the hydroxy metabolite.
-
Linearity Assessment: The linearity was established by the consistent relationship between the peak area ratios of the analyte to the internal standard and the corresponding concentrations.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for establishing the linearity and range of a bioanalytical method for quantifying an analyte like hydroxy itraconazole.
Caption: Workflow for Linearity and Range Assessment.
Conclusion
The quantification of hydroxy itraconazole can be reliably achieved using various analytical techniques, with LC-MS/MS methods generally offering higher sensitivity, as indicated by lower LLOQ values. The choice of method will depend on the specific requirements of the study, including the desired concentration range, the available instrumentation, and the sample throughput needs. The data presented in this guide demonstrates that validated methods are available with a wide range of linearities, suitable for diverse research and clinical applications. Researchers should carefully consider the validation parameters of each method to ensure they meet the specific needs of their studies.
References
- 1. Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cn.aminer.org [cn.aminer.org]
- 5. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic method for the determination of plasma itraconazole and its hydroxy metabolite in pharmacokinetic/bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
Navigating Bioanalytical Method Validation: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the use of deuterated internal standards is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for the use of stable isotope-labeled internal standards (SIL-IS), such as those labeled with deuterium (B1214612), to enhance assay accuracy and precision. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, now adopted by both the FDA and EMA, provides a harmonized framework for these practices. This guide offers a comparative overview of the key validation parameters for deuterated standards, supported by detailed experimental protocols and data, to facilitate regulatory compliance and ensure the generation of high-quality bioanalytical data.
The primary advantage of a deuterated internal standard over a structural analog is its ability to closely mimic the analyte's behavior during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow it to effectively compensate for matrix effects and other sources of analytical variability.
A Comparative Look at Regulatory Expectations
While the ICH M10 guideline provides a unified set of recommendations, it's beneficial to understand the core principles emphasized by key regulatory bodies. The following table summarizes the essential validation experiments and acceptance criteria for bioanalytical methods employing deuterated internal standards.
| Validation Parameter | Key Objective | General Acceptance Criteria (based on ICH M10) |
| Matrix Effect | To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard. | The coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different lots of matrix should be ≤ 15%. |
| Crosstalk / Isotopic Interference | To ensure that the signal from the analyte does not interfere with the deuterated internal standard, and vice versa. | Analyte's contribution to IS response: ≤ 5% of the IS response in a blank sample with IS. IS's contribution to analyte response: ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ). |
| Isotopic Purity & Chemical Purity | To confirm the identity and purity of the deuterated internal standard. | Chemical Purity: >99%. Isotopic Enrichment: ≥98%. A certificate of analysis should be obtained. |
| Stability | To evaluate the stability of the deuterated internal standard under various conditions (e.g., stock solution, freeze-thaw, bench-top). | Response of the stored standard should be within an acceptable range of a freshly prepared standard. |
Detailed Experimental Protocols
Rigorous experimental design is crucial for the successful validation of a bioanalytical method using a deuterated internal standard. Below are detailed protocols for the key experiments outlined above.
Matrix Effect Evaluation
Objective: To quantitatively assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and deuterated internal standard spiked in a neat solution (e.g., mobile phase).
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and deuterated internal standard are spiked into the extracted matrix.
-
Set C (Pre-extraction Spike): Blank matrix is spiked with the analyte and deuterated internal standard and then subjected to the full extraction procedure.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): (Peak area in Set B) / (Peak area in Set A)
-
Internal Standard-Normalized Matrix Factor: (MF of Analyte) / (MF of Deuterated Internal Standard)
-
-
Assess the precision of the IS-Normalized Matrix Factor across at least six different lots of the biological matrix.
Crosstalk and Isotopic Interference Evaluation
Objective: To ensure that there is no significant signal contribution between the analyte and the deuterated internal standard.
Protocol:
-
Prepare two sets of samples:
-
Set 1 (Analyte to IS Crosstalk): Blank matrix spiked with the analyte at the Upper Limit of Quantification (ULOQ) without the deuterated internal standard.
-
Set 2 (IS to Analyte Crosstalk): Blank matrix spiked with the deuterated internal standard at its working concentration without the analyte.
-
-
Analyze the samples and monitor the mass transition of the deuterated IS in Set 1 and the mass transition of the analyte in Set 2.
Purity Assessment of Deuterated Internal Standard
Objective: To verify the chemical and isotopic purity of the deuterated internal standard.
Protocol:
-
Chemical Purity:
-
Utilize techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) to assess the presence of any chemical impurities.
-
-
Isotopic Purity/Enrichment:
-
Employ high-resolution mass spectrometry (HR-MS) to determine the isotopic distribution and confirm the percentage of the desired deuterated species. This helps to identify the presence of unlabeled analyte or molecules with fewer deuterium atoms.
-
Stability Assessment
Objective: To evaluate the stability of the deuterated internal standard under various storage and handling conditions.
Protocol:
-
Stock Solution Stability:
-
Prepare a stock solution of the deuterated internal standard.
-
Analyze an aliquot immediately after preparation.
-
Store the stock solution under intended storage conditions (e.g., refrigerated, room temperature) for a defined period.
-
Analyze the stored stock solution and compare the response to a freshly prepared solution.
-
-
Freeze-Thaw Stability:
-
Spike the blank matrix with the deuterated internal standard.
-
Subject the samples to multiple freeze-thaw cycles (e.g., three cycles).
-
Analyze the samples and compare the results to freshly prepared spiked samples.
-
-
Bench-Top Stability:
-
Spike the blank matrix with the deuterated internal standard.
-
Keep the samples at room temperature for a duration that mimics the expected sample handling time.
-
Analyze the samples and compare the results to freshly prepared spiked samples.
-
Visualizing Key Workflows
To further clarify the experimental and logical processes involved in validating deuterated internal standards, the following diagrams illustrate key workflows.
Conclusion
The use of deuterated internal standards is a powerful strategy for improving the quality and reliability of bioanalytical data. Adherence to the principles outlined in the ICH M10 guideline and the implementation of rigorous validation experiments are critical for ensuring regulatory compliance and the success of drug development programs. This guide provides a foundational understanding of the key considerations and a practical framework for the
A Researcher's Guide to Incurred Sample Reanalysis (ISR) in Itraconazole Clinical Studies
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred Sample Reanalysis (ISR) serves as a critical quality control measure in clinical studies, verifying the accuracy and precision of bioanalytical methods under real-world conditions. This guide provides a comparative overview of ISR for itraconazole (B105839), a widely used antifungal agent, drawing upon regulatory guidelines and published experimental data.
Understanding the "Why" Behind Incurred Sample Reanalysis
Bioanalytical methods are rigorously validated using spiked quality control (QC) samples prepared in a clean matrix. However, samples from dosed subjects—incurred samples—can present a more complex analytical challenge. Factors such as the presence of metabolites, protein binding, and matrix effects can potentially influence the accuracy of the analysis in ways not fully captured by spiked QCs.
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic (PK) or pharmacodynamic (PD) studies, including bioequivalence trials, to ensure the continued validity of the analytical method throughout the study.[1][2][3] The primary objective of ISR is to demonstrate the reproducibility of the bioanalytical method with actual study samples.[1][4]
Regulatory Acceptance Criteria for ISR
Regulatory bodies have established harmonized acceptance criteria for ISR to ensure consistency across studies. For small molecules like itraconazole, the criteria are as follows:
| Parameter | Acceptance Limit | Minimum Compliance |
| Percent Difference | Within ±20% of the mean of the original and reanalyzed values | At least 67% (two-thirds) of the reanalyzed samples |
The percent difference is calculated using the formula: (% Difference) = [(Reanalyzed Value - Original Value) / Mean of the two values] x 100.
A Case Study: ISR of Itraconazole and Hydroxyitraconazole (B3325177) in a Clinical Trial
A recent study by Welch et al. (2023) provides valuable insights into the practical application of ISR for itraconazole and its active metabolite, hydroxyitraconazole, in a clinical setting. The study utilized a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to analyze 672 human plasma samples.[5][6]
Experimental Protocol for Itraconazole ISR
The following protocol outlines the key steps involved in the bioanalysis and subsequent ISR of itraconazole and hydroxyitraconazole as described by Welch et al.[5]:
1. Sample Preparation:
-
100 µL of human plasma was aliquoted into a 96-well plate.
-
50 µL of an internal standard solution (100 ng/mL of itraconazole-d5 and hydroxyitraconazole-d5 in methanol) was added.
-
Protein precipitation was achieved by adding 400 µL of 0.5% formic acid in acetonitrile.
-
The plate was vortexed and then centrifuged at 3500 rpm for 5 minutes.
-
The supernatant was transferred for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Chromatographic Separation: Optimized to resolve itraconazole, hydroxyitraconazole, and their deuterated internal standards from endogenous plasma components.
-
Mass Spectrometric Detection: Multiple reaction monitoring (MRM) in positive ion mode was used for quantification. The specific precursor-to-product ion transitions were monitored for each analyte and internal standard.
3. Incurred Sample Reanalysis Procedure:
-
A subset of the original study samples was selected for reanalysis.
-
The reanalysis was performed in a separate analytical run on a different day from the original analysis.
-
The same validated LC-MS/MS method was used for the reanalysis.
-
The results of the reanalysis were compared against the original analytical results to assess reproducibility.
ISR Results for Itraconazole and Hydroxyitraconazole
The ISR for the itraconazole clinical study demonstrated excellent reproducibility of the bioanalytical method. The results are summarized below:
| Analyte | Number of ISR Samples | Number of Samples within Acceptance Criteria | Percentage of Samples Passing |
| Itraconazole | Not Specified | Not Specified | 100% |
| Hydroxyitraconazole | Not Specified | Not Specified | 100% |
Data adapted from Welch et al., 2023. The publication states that all ISR samples passed the acceptance criteria but does not specify the exact number of samples reanalyzed.
Visualizing the Incurred Sample Reanalysis Workflow
The following diagram illustrates the logical flow of the ISR process in a clinical study.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Itraconazole Quantification by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of itraconazole (B105839) in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides an objective comparison of the performance of deuterated versus non-deuterated internal standards for itraconazole analysis, supported by experimental data from various validated methods.
The Critical Role of the Internal Standard
In LC-MS/MS analysis, the internal standard is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire process, including extraction, chromatography, and ionization. The most common choices for internal standards are either stable isotope-labeled (deuterated) analogues of the analyte or structurally similar molecules (non-deuterated).
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as a deuterated version of itraconazole, is widely considered the gold standard in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, ensuring that it experiences similar matrix effects and extraction efficiencies. Non-deuterated internal standards, while often more readily available and less expensive, may not co-elute perfectly with the analyte and can be affected differently by matrix components, potentially leading to less accurate and precise results.
The following tables summarize the performance data from several validated LC-MS/MS methods for itraconazole, categorized by the type of internal standard used.
Table 1: Performance Data for Itraconazole Quantification using Deuterated Internal Standards
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Itraconazole-d9 | 0.301 (LLOQ) | ≤15% | ≤15% | - | - | [1] |
| LQC, MQC, HQC | ≤15% | ≤15% | - | - | [1] | |
| Itraconazole-d5 | 0.3 (Low) | 3.8 | 5.4 | - | - | [2] |
| 1.5 (Medium) | 3.1 | 2.7 | - | - | [2] | |
| 6.0 (High) | 2.5 | 3.1 | - | - | [2] | |
| Itraconazole-d3 | 10 (Low) | ≤5% | - | 80-105% | - | [3] |
| 100 (Medium) | ≤5% | - | 80-105% | - | [3] | |
| 800 (High) | ≤5% | - | 80-105% | - | [3] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation. Data presented as reported in the respective studies.
Table 2: Performance Data for Itraconazole Quantification using Non-Deuterated Internal Standards
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Clebopride (B1669163) | 1 (LLOQ) | 13.69 | 10.91 | 107.70 | 117.52 | [4] |
| 3 | 3.89 | 9.77 | 108.24 | 93.23 | [4] | |
| 50 | 2.01 | 4.51 | 95.63 | 86.60 | [4] | |
| 400 | 1.98 | 3.49 | 98.71 | 96.23 | [4] | |
| Fluconazole | 0.50 (LLOQ) | Met acceptance criteria | Met acceptance criteria | Met acceptance criteria | Met acceptance criteria | [5] |
| LQC, MQC, HQC | Met acceptance criteria | Met acceptance criteria | Met acceptance criteria | Met acceptance criteria | [5] |
LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation. Data presented as reported in the respective studies.
Analysis of the Data:
The data presented in the tables consistently demonstrate that methods employing deuterated internal standards exhibit excellent precision and accuracy, with %CV values generally well below 15%. While some methods using non-deuterated internal standards also show acceptable performance, there can be a greater potential for variability, as seen in the inter-day accuracy for some concentrations with clebopride as the internal standard. The use of a deuterated internal standard is particularly advantageous in minimizing the impact of matrix effects, which can be a significant source of error in bioanalytical methods. One study noted that for the analysis of itraconazole in surface water, the use of structural analogue internal standards could not adequately compensate for matrix effects when using HPLC-MS/MS.
Experimental Protocols
Below are the detailed methodologies for some of the key experiments cited in this guide.
Method 1: Itraconazole Quantification using Itraconazole-d3 as Internal Standard[3]
-
Sample Preparation: To 50 µL of human plasma, a standard solution and an acetonitrile (B52724) solution of the internal standard (itraconazole-d3) were added. The mixture was deproteinized, and the supernatant was diluted with a 1% aqueous solution of acetic acid.
-
Chromatography:
-
LC System: Shimadzu LCMS-8050
-
Column: Shim-pack GIS C18
-
Mobile Phase: Isocratic elution
-
Flow Rate: Not specified
-
-
Mass Spectrometry:
-
MS System: Shimadzu LCMS-8050 Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Method 2: Itraconazole Quantification using Clebopride as Internal Standard[4]
-
Sample Preparation: Simple protein precipitation with methyl t-butyl ether.
-
Chromatography:
-
LC System: Not specified
-
Column: Not specified
-
Mobile Phase: Not specified
-
Flow Rate: Not specified
-
-
Mass Spectrometry:
-
MS System: Not specified, tandem mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions: Itraconazole: m/z 705.3 → 392.4; Clebopride (IS): m/z 374.3 → 141.0
-
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the bioanalytical method of itraconazole in plasma.
Caption: Logical relationship of internal standards to analytical variability.
Caption: Itraconazole's mechanism of action in the fungal ergosterol biosynthesis pathway.
Conclusion
The choice between a deuterated and a non-deuterated internal standard has significant implications for the reliability of itraconazole quantification. The compiled data strongly supports the superiority of deuterated internal standards in providing higher accuracy and precision by effectively compensating for matrix effects and other analytical variabilities. While non-deuterated internal standards can be used, they require more rigorous validation to ensure they adequately track the analyte's behavior and may be more susceptible to producing less reliable data, especially in complex biological matrices. For the highest level of confidence in bioanalytical results, the use of a deuterated internal standard for itraconazole analysis is highly recommended.
References
Lower Limit of Quantification for Hydroxy Itraconazole in Plasma: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioanalytical studies, the accurate quantification of drug metabolites is paramount. Hydroxy itraconazole (B105839) is the major active metabolite of the antifungal agent itraconazole, and its concentration in plasma is a critical parameter in therapeutic drug monitoring and pharmacokinetic assessments. The lower limit of quantification (LLOQ) is a key performance characteristic of a bioanalytical method, defining the lowest concentration of an analyte that can be reliably measured with acceptable precision and accuracy.
This guide provides a comparative overview of published LLOQ values for hydroxy itraconazole in human plasma, detailing the diverse analytical methodologies employed to achieve these limits.
Comparative Analysis of LLOQ Values
The determination of hydroxy itraconazole in plasma is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity. However, high-performance liquid chromatography (HPLC) with fluorescence detection also presents a viable, albeit generally less sensitive, alternative. The choice of sample preparation technique, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT), significantly influences the final LLOQ.
The following table summarizes the LLOQ values for hydroxy itraconazole in human plasma as reported in various studies, alongside the core components of their respective analytical methods.
| LLOQ (ng/mL) | Analytical Method | Sample Preparation | Sample Volume | Key Methodological Details | Reference |
| 0.5 | UPLC-MS/MS | Solid-Phase Extraction (SPE) | Not Specified | Measurement of free hydroxy itraconazole after ultrafiltration. | [1] |
| 1 | LC-MS/MS | Protein Precipitation (PPT) | 100 µL | Optimized PPT with an acid in organic solvent; monitored the halogen isotopic peak to reduce interference. | [2][3] |
| 1 | LC-ID-MS/MS | Liquid-Liquid Extraction (LLE) | 100 µL | Used isotope-labeled internal standards (D5-hydroxyitraconazole). | [4] |
| 5 | LC-MS/MS | Solid-Supported Liquid Extraction (SLE) | 150 µL | Reverse-phase chromatography with positive electrospray ionization. | [5] |
| 5 | HPLC-Fluorescence | Liquid-Phase Extraction (LPE) | Not Specified | Used a hexane-dichloromethane mixture for extraction. | [6] |
| 6 | HPLC-Fluorescence | Liquid-Liquid Extraction (LLE) | Not Specified | Extraction with a 3:2 (v/v) mixture of 2,2,4-trimethylpentane (B7799088) and dichloromethane. | [7][8] |
| 10 | UPLC-MS/MS | Solid-Phase Extraction (SPE) | Not Specified | Measurement of total hydroxy itraconazole. | |
| 10 | HPLC-Fluorescence | Solid-Phase Extraction (SPE) | Not Specified | Utilized a strong cation-exchange sorbent for extraction. | [9] |
| 10 (0.01 µg/mL) | UPLC-MS/MS | Protein Precipitation (PPT) | 100 µL | Multiplex method for simultaneous quantification of several antifungal agents. | [10] |
Experimental Protocols: A Closer Look
The variability in the reported LLOQ values can be attributed to the specific protocols employed in each study. Below are detailed summaries of the methodologies corresponding to the achieved LLOQs.
Method achieving 1 ng/mL LLOQ (LC-MS/MS)[2][3][4]
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, an organic solvent containing an acid is added to precipitate proteins. After centrifugation, the supernatant is collected for analysis. This method is noted for its simplicity and amenability to automation.[2][3]
-
Sample Preparation (Liquid-Liquid Extraction): Plasma samples (100 µL) are extracted with tert-butyl methyl ether. Isotope-labeled internal standards (D5-itraconazole and D5-hydroxyitraconazole) are used to ensure accuracy.[4]
-
Chromatography: Reverse-phase liquid chromatography is used to separate hydroxy itraconazole from other plasma components.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI), monitoring specific precursor-to-product ion transitions. To minimize interference, some methods monitor the [M+2]+ peak of the precursor ion.[2]
Method achieving 5 ng/mL LLOQ (LC-MS/MS)[5]
-
Sample Preparation (Solid-Supported Liquid Extraction): 150 µL of human plasma is extracted using a solid-supported liquid extraction (SLE) method.
-
Chromatography: The extracts are analyzed using reverse-phase chromatography.
-
Mass Spectrometry: Detection is carried out via positive electrospray ionization mass spectrometry.
Method achieving 10 ng/mL LLOQ (HPLC-Fluorescence)[10]
-
Sample Preparation (Solid-Phase Extraction): Hydroxy itraconazole is extracted from plasma using a strong cation-exchange solid-phase extraction sorbent.
-
Chromatography: A reversed-phase liquid chromatographic separation is performed.
-
Detection: Fluorescence detection is used with excitation and emission wavelengths set at 265 nm and 363 nm, respectively.
Experimental Workflow for LLOQ Determination
The following diagram illustrates a generalized experimental workflow for the determination of the LLOQ for hydroxy itraconazole in plasma using an LC-MS/MS-based method.
References
- 1. Sensitive and selective quantification of total and free itraconazole and hydroxyitraconazole in human plasma using ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic method for the determination of plasma itraconazole and its hydroxy metabolite in pharmacokinetic/bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective high-performance liquid chromatographic assay for itraconazole and hydroxyitraconazole in plasma from human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiplex ultra-performance liquid chromatography-tandem mass spectrometry method for simultaneous quantification in human plasma of fluconazole, itraconazole, hydroxyitraconazole, posaconazole, voriconazole, voriconazole-N-oxide, anidulafungin, and caspofungin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2R,4S)-Hydroxy Itraconazole-d8: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of (2R,4S)-Hydroxy Itraconazole-d8, ensuring the safety of laboratory personnel and the protection of the environment. While this compound is not classified as hazardous, adherence to established laboratory waste management protocols is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols. In the event of a spill, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.
Summary of Compound Properties
For quick reference, the key properties of this compound are summarized in the table below. Understanding these characteristics is the first step in a sound disposal plan.
| Property | Value |
| Chemical Name | rel-4-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(3-hydroxybutan-2-yl-1,1,1,2,3,4,4,4-d8)-2,4-dihydro-3H-1,2,4-triazol-3-one |
| Molecular Formula | C₃₅H₃₀D₈Cl₂N₈O₅ |
| Molecular Weight | 729.7 g/mol |
| Hazard Classification | Not classified as a hazardous substance or mixture. |
| Primary Use | Pharmaceutical Reference Standard, Research and Development |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with your institution's specific environmental health and safety (EHS) guidelines and local regulations. The following is a general, best-practice protocol:
1. Waste Identification and Segregation:
-
Designate a specific, sealed, and clearly labeled waste container for this compound waste.
-
The label should include the full chemical name, the words "Non-Hazardous Waste," and the date of accumulation.
-
Do not mix this waste with hazardous waste streams such as solvents or reactive chemicals.
2. Containerization:
-
For solid waste (e.g., unused compound, contaminated weigh paper), use a robust, leak-proof container with a secure lid.
-
For solutions of the compound, collect the liquid waste in a compatible, sealed container. Avoid overfilling.
-
Empty containers that held the compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate must be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of as regular laboratory glassware.
3. Waste Accumulation and Storage:
-
Store the waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and that the container is not exposed to extreme temperatures or direct sunlight.
4. Disposal Request and Pickup:
-
Once the waste container is full, or in accordance with your institution's waste pickup schedule, submit a chemical waste pickup request to your EHS department.
-
Provide all necessary documentation, including the completed waste label.
5. Consideration for Deuterated Compound Recovery:
-
While primarily applicable to deuterated solvents like heavy water, some specialized recycling facilities may exist for the recovery of deuterium (B1214612) from other compounds.[1][2]
-
For large quantities of this compound waste, it may be worthwhile to consult with your EHS department or a specialized waste vendor about the feasibility of deuterium recovery.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow from identification to final collection.
Experimental Protocols Cited
This guidance is based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS) for this compound and general chemical waste disposal guidelines. No specific experimental protocols are cited as the information pertains to post-experimental waste management. Researchers should always refer to the specific SDS for any chemical they are handling for the most accurate and up-to-date safety information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
